Tetrahydrocorticosterone-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C21H34O4 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-hydroxy-1-[(3R,5R,8S,9S,10S,11S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-3,11-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-17,19,22-24H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,17+,19-,20+,21+/m1/s1/i7D2,9D2,13D |
InChI Key |
RHQQHZQUAMFINJ-CILVTQTISA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O)C)([2H])[2H])O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Deuterium-Labeled Tetrahydrocorticosterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of deuterium-labeled Tetrahydrocorticosterone (B45631), a crucial tool in metabolic research and clinical diagnostics. This document outlines a feasible synthetic pathway, detailed experimental protocols, and methods for characterization, tailored for researchers and professionals in the fields of drug development and steroid analysis.
Introduction
Tetrahydrocorticosterone (THC) is a primary metabolite of corticosterone (B1669441), a glucocorticoid hormone. The use of stable isotope-labeled internal standards, such as deuterium-labeled THC, is essential for accurate quantification in complex biological matrices by mass spectrometry. This guide details a synthetic approach for preparing deuterium-labeled tetrahydrocorticosterone with high isotopic enrichment, focusing on a reductive deuteration strategy.
Synthetic Pathway and Strategy
The proposed synthesis of deuterium-labeled tetrahydrocorticosterone ([²H₅]-THC) starts from corticosterone. The key transformation is the reductive deuteration of the α,β-unsaturated ketone moiety in the A-ring of a suitable precursor. A plausible pathway, adapted from established methods for related corticosteroids, is outlined below.[1]
Caption: Proposed synthetic pathway for [²H₅]-Tetrahydrocorticosterone.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of related deuterium-labeled corticosteroids.[1][2]
Protection of the 21-Hydroxyl Group
The initial step involves the protection of the primary hydroxyl group at the C-21 position to prevent unwanted side reactions.
-
Materials: Corticosterone, Acetic Anhydride, Pyridine.
-
Procedure:
-
Dissolve corticosterone in pyridine.
-
Add acetic anhydride to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield corticosterone-21-acetate.
-
Introduction of a Δ¹-Double Bond
To facilitate the subsequent reductive deuteration of the entire A-ring, a Δ¹-double bond is introduced to create a cross-conjugated dienone system.
-
Materials: Corticosterone-21-acetate, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Selenium Dioxide (SeO₂), Dioxane.
-
Procedure:
-
Dissolve corticosterone-21-acetate in dry dioxane.
-
Add DDQ or a catalytic amount of SeO₂ to the solution.
-
Reflux the mixture for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and filter to remove any precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain Δ¹,⁴-Corticosterone-21-acetate.
-
Reductive Deuteration of the A-Ring
This is the key step where five deuterium (B1214612) atoms are introduced into the A-ring.
-
Materials: Δ¹,⁴-Corticosterone-21-acetate, 5% Rhodium on Alumina (Rh/Al₂O₃), Deuterated Acetic Acid (CH₃COOD), Deuterium gas (D₂).
-
Procedure:
-
Place Δ¹,⁴-Corticosterone-21-acetate and 5% Rh/Al₂O₃ in a reaction vessel.
-
Add CH₃COOD as the solvent.
-
Evacuate the vessel and fill with deuterium gas (this process should be repeated 3-5 times).
-
Stir the reaction mixture under a positive pressure of deuterium gas at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the catalyst and wash with a suitable solvent.
-
Evaporate the solvent under reduced pressure to obtain the crude [²H₅]-Tetrahydrocorticosterone-21-acetate.
-
Deprotection of the 21-Hydroxyl Group
The final step is the removal of the acetate (B1210297) protecting group to yield the desired product.
-
Materials: [²H₅]-Tetrahydrocorticosterone-21-acetate, Potassium Carbonate (K₂CO₃), Methanol (B129727) (MeOH).
-
Procedure:
-
Dissolve the crude [²H₅]-Tetrahydrocorticosterone-21-acetate in methanol.
-
Add a catalytic amount of K₂CO₃.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography or preparative HPLC to yield [²H₅]-Tetrahydrocorticosterone.
-
Data Presentation
The isotopic purity of the final product is a critical parameter. The following table summarizes typical isotopic distribution data obtained for a similar synthesis of deuterium-labeled tetrahydrocortisol (B1682764), which can be expected to be comparable for tetrahydrocorticosterone.[1]
| Labeled Compound | Isotopic Form | Isotopic Purity (atom %D) |
| Tetrahydrocortisol-d₅ | [²H₅] | 86.17 |
| allo-Tetrahydrocortisol-d₅ | [²H₅] | 74.46 |
| Tetrahydrocortisone-d₅ | [²H₅] | 81.90 |
Data adapted from Furuta et al., Steroids, 1999.
Characterization and Quality Control
The final product should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
-
Mass Spectrometry (MS): GC-MS or LC-MS is used to determine the molecular weight and confirm the incorporation of five deuterium atoms. The isotopic distribution can be calculated from the mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are used to confirm the positions of the deuterium labels and to ensure the structural integrity of the steroid backbone. The absence of signals in the ¹H NMR spectrum at the labeled positions and the presence of corresponding signals in the ²H NMR spectrum provide definitive evidence of successful deuteration.
Experimental Workflow
The overall experimental workflow for the synthesis and purification of deuterium-labeled tetrahydrocorticosterone is depicted below.
Caption: Workflow for the synthesis and purification of [²H₅]-THC.
Conclusion
This technical guide provides a detailed methodology for the synthesis of deuterium-labeled tetrahydrocorticosterone. The described multi-step synthesis, involving protection, dehydrogenation, reductive deuteration, and deprotection, is a robust approach to obtain the desired labeled compound with high isotopic enrichment. Careful execution of the experimental protocols and thorough characterization of the final product are crucial for its successful application as an internal standard in quantitative mass spectrometric assays.
References
In-Depth Technical Guide to the Mass Spectrum Analysis of Tetrahydrocorticosterone-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for the mass spectrum analysis of Tetrahydrocorticosterone-d5. Given the limited direct literature on the mass spectrometric behavior of this specific deuterated isotopologue, this guide synthesizes information from the analysis of the parent compound, structurally similar steroids, and established analytical chemistry principles. This compound is the deuterium-labeled form of Tetrahydrocorticosterone and is primarily utilized as an internal standard for quantitative analyses using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its molecular formula is C21H29D5O4, with a molecular weight of 355.52.[2]
Physicochemical Properties of Tetrahydrocorticosterone
Understanding the fundamental properties of the parent compound, Tetrahydrocorticosterone, is crucial for developing robust analytical methods.
| Property | Value | Reference |
| Molecular Formula | C21H34O4 | [3][4][5] |
| Molar Mass | 350.5 g/mol | [3] |
| Exact Mass | 350.24570956 Da | [3] |
| Description | A 21-hydroxysteroid, considered a hydrophobic molecule and a urinary metabolite of corticosterone. | [4][6] |
Predicted Mass Spectrometric Fragmentation of this compound
Disclaimer: The following fragmentation data is predicted based on the known fragmentation patterns of similar steroid structures and has not been experimentally verified from the available literature for this compound.
In a typical tandem mass spectrometry (MS/MS) experiment using positive mode electrospray ionization (ESI), the precursor ion would be the protonated molecule, [M+H]+. For this compound, this would be m/z 356.5. Collision-induced dissociation (CID) would then generate characteristic product ions. The fragmentation of steroids often involves the loss of water molecules from hydroxyl groups and cleavage of the steroid backbone, particularly around functional groups.[7][8]
| Ion Type | Predicted m/z | Description |
| Precursor Ion | 356.5 | [M+H]+ |
| Product Ion 1 | 338.5 | [M+H - H2O]+ |
| Product Ion 2 | 320.5 | [M+H - 2H2O]+ |
| Product Ion 3 | 302.5 | [M+H - 3H2O]+ |
Experimental Protocol for Quantitative Analysis
This section outlines a generalized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the quantitative analysis of a steroid analyte using this compound as an internal standard.
Sample Preparation
The choice of sample preparation technique is critical for removing interferences and concentrating the analyte. Common methods for biological matrices like plasma or urine include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][9][10][11]
Solid-Phase Extraction (SPE) Protocol:
-
Conditioning: A C18 SPE cartridge is conditioned with 1 mL of methanol (B129727) followed by 1 mL of water.[1]
-
Loading: The biological sample (e.g., 1 mL of urine or plasma), spiked with a known concentration of this compound, is loaded onto the cartridge.
-
Washing: The cartridge is washed with 1 mL of water to remove polar impurities.
-
Elution: The analyte and internal standard are eluted with 1 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or methanol.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume (e.g., 100 µL) of the initial mobile phase.
Liquid Chromatography (LC)
Reversed-phase chromatography is typically employed for the separation of steroids.[2][12][13]
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[1][7][14]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Collision Gas | Argon |
MRM Transitions (Predicted):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tetrahydrocorticosterone | 351.2 | 333.2 | 15 |
| This compound | 356.5 | 338.5 | 15 |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the quantitative analysis of steroids using LC-MS/MS.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation pathway of protonated this compound.
References
- 1. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydrocorticosterone | C21H34O4 | CID 65553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 68-42-8: Tetrahydrocorticosterone | CymitQuimica [cymitquimica.com]
- 5. Tetrahydrocorticosterone - Wikipedia [en.wikipedia.org]
- 6. Human Metabolome Database: Showing metabocard for Tetrahydrocorticosterone (HMDB0000268) [hmdb.ca]
- 7. Mass Spectrometry Theory and Application to Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tandfonline.com [tandfonline.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A high-performance liquid chromatography-electrospray-tandem mass spectrometry analysis of cortisol and metabolites in placental perfusate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Tetrahydrocorticosterone-d5 in Various Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Tetrahydrocorticosterone-d5, a deuterated isotopologue of a key metabolite of corticosterone. Understanding the stability of this compound in various solvents is critical for its accurate quantification in research and clinical settings, particularly in studies involving pharmacokinetics and metabolism where it serves as an internal standard. This document outlines storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Introduction to this compound
This compound is the deuterium-labeled form of Tetrahydrocorticosterone, a primary metabolite of the glucocorticoid hormone corticosterone. Due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, deuterated compounds like this compound are expected to exhibit greater metabolic and chemical stability compared to their non-deuterated counterparts. This enhanced stability makes them ideal for use as internal standards in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). However, their stability in various organic solvents used for sample preparation and storage is a critical factor that can influence the accuracy and reproducibility of analytical data.
Stability of this compound in Different Solvents
While specific quantitative stability data for this compound across a range of solvents is not extensively available in peer-reviewed literature, general recommendations and data from similar corticosteroids provide valuable insights. The stability of this compound in solution is dependent on the solvent type, storage temperature, and duration.
General Storage Recommendations:
-
Powder: As a solid, this compound is relatively stable. For long-term storage, it is recommended to keep it at -20°C, where it can be stable for up to 3 years. For shorter periods, storage at 4°C for up to 2 years is also acceptable.[1]
-
In Solvent: Once dissolved in a solvent, the stability of this compound decreases. For optimal stability, solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to prepare fresh solutions for immediate use and to avoid repeated freeze-thaw cycles, which can lead to degradation.
Solvent-Specific Considerations (Inferred from related compounds):
The choice of solvent is critical for maintaining the integrity of this compound in solution. Common solvents used in bioanalytical laboratories include methanol (B129727), acetonitrile, and dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Recommended Storage Temperature | Expected Stability | Notes |
| Methanol | -20°C or below | Good | Methanol is a common solvent for corticosteroids and their deuterated analogs. Solutions of similar deuterated steroids in methanol are commercially available, suggesting good stability under recommended storage conditions. |
| Acetonitrile | -20°C or below | Good | Acetonitrile is another widely used solvent in LC-MS applications. It is generally considered a suitable solvent for steroid analysis, with good stability expected at low temperatures. |
| DMSO | -20°C or below | Moderate | While DMSO is an excellent solvent for many compounds, it can absorb atmospheric water, which may affect the long-term stability of sensitive compounds. For corticosteroids, degradation in the presence of methanol has been noted, suggesting that reactive solvents should be used with caution. |
| Ethanol | -20°C or below | Good | Ethanolic solutions of some corticosteroids have shown good stability, particularly when stored at low temperatures. |
| Aqueous Solutions | 2-8°C (short-term) or -20°C (long-term) | Poor to Moderate | Corticosteroids can be susceptible to hydrolysis in aqueous solutions. The pH of the solution can significantly impact stability. It is recommended to prepare aqueous solutions fresh and use them promptly. |
Experimental Protocols
Protocol for Assessing Long-Term Stability
This protocol outlines a method for evaluating the long-term stability of this compound in a specific solvent.
Objective: To determine the degradation of this compound in a selected solvent over an extended period under specified storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., methanol, acetonitrile, DMSO)
-
LC-MS/MS system
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with the same solvent to prepare working solutions at a concentration suitable for LC-MS/MS analysis (e.g., 1 µg/mL).
-
Aliquoting and Storage: Aliquot the working solution into multiple autosampler vials to avoid repeated freeze-thaw cycles of the bulk solution.
-
Time-Zero Analysis: Immediately analyze a set of freshly prepared aliquots (n=3) to establish the initial concentration (Time 0).
-
Storage: Store the remaining aliquots at the desired temperature conditions (e.g., -20°C and 4°C).
-
Scheduled Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a set of aliquots from each storage condition and allow them to equilibrate to room temperature.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis: Calculate the percentage of the initial concentration remaining at each time point. A compound is typically considered stable if the concentration remains within ±15% of the initial value.
Protocol for Forced Degradation Study
Forced degradation studies are essential to understand the potential degradation pathways and to develop stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound solution in a chosen solvent
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
UV lamp
-
Heating block or oven
-
LC-MS/MS system
Procedure:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis and neutralize before analysis.
-
Oxidative Degradation: Mix the this compound solution with a solution of 3% H2O2. Incubate at room temperature for a defined period.
-
Thermal Degradation: Heat the this compound solution at an elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) for a defined period.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), by LC-MS/MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation products and calculate the percentage of degradation.
Visualizations
Glucocorticoid Receptor Signaling Pathway
Tetrahydrocorticosterone is a metabolite of corticosterone, a glucocorticoid that exerts its effects through the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway of the glucocorticoid receptor.
Caption: Glucocorticoid Receptor (GR) signaling pathway.
Experimental Workflow for Stability Testing
The following diagram outlines the general workflow for conducting a stability study of this compound in a given solvent.
References
The Dichotomous Roles of Tetrahydrocorticosterone Metabolites: A Technical Guide for Researchers
An In-depth Exploration of 5α- and 5β-Tetrahydrocorticosterone in Glucocorticoid Receptor Signaling, Neurotransmission, and Inflammation
This technical guide provides a comprehensive overview of the biological roles of tetrahydrocorticosterone (B45631) (THB) metabolites, with a particular focus on the distinct activities of its primary stereoisomers, 5α-tetrahydrocorticosterone (5α-THB) and 5β-tetrahydrocorticosterone (5β-THB). While both are metabolites of the primary stress hormone corticosterone (B1669441), they exhibit divergent physiological functions, ranging from potent anti-inflammatory and neuroactive effects to serving as biomarkers of adrenal activity. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, quantitative data on their biological activities, and explicit experimental protocols for their study.
Core Biological Functions and Mechanisms of Action
Tetrahydrocorticosterone is the collective term for the A-ring reduced metabolites of corticosterone. The orientation of the hydrogen atom at the C5 position of the steroid's A-ring results in two key stereoisomers with markedly different biological profiles.
5β-Tetrahydrocorticosterone (5β-THB): The Inactive Biomarker
5β-THB is generally considered to be a biologically inactive metabolite of corticosterone. Its primary significance lies in its role as a biomarker for adrenal gland function and corticosterone metabolism. 5β-THB is formed from corticosterone by the action of the enzyme 5β-reductase, which is predominantly found in the liver. It exhibits minimal binding affinity for the glucocorticoid receptor (GR) and, consequently, does not activate glucocorticoid-mediated signaling pathways. Therefore, urinary or serum levels of 5β-THB can provide valuable insights into the overall production and turnover of corticosterone, aiding in the diagnosis of conditions related to adrenal and endocrine function.
5α-Tetrahydrocorticosterone (5α-THB or Allotetrahydrocorticosterone): The Dissociated Anti-inflammatory and Neuroactive Modulator
In stark contrast to its 5β isomer, 5α-THB, also known as allotetrahydrocorticosterone, is a biologically active metabolite with a unique pharmacological profile. It is formed from corticosterone by the enzyme 5α-reductase. 5α-THB has garnered significant interest for its "dissociated" glucocorticoid activity, exhibiting potent anti-inflammatory effects with a reduced propensity for the metabolic side effects commonly associated with conventional glucocorticoids.
The anti-inflammatory actions of 5α-THB are mediated through its interaction with the glucocorticoid receptor. However, its engagement with the GR differs from that of corticosterone. Studies have shown that 5α-THB induces a slower nuclear translocation of the GR and does not promote the phosphorylation of the receptor at serine 211, a key step in the activation of many glucocorticoid-responsive genes. This altered signaling cascade is thought to underlie its dissociated profile, leading to the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while enhancing the production of the anti-inflammatory cytokine interleukin-10 (IL-10).
Beyond its anti-inflammatory properties, 5α-THB also functions as a neuroactive steroid, modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This interaction suggests potential anxiolytic and sedative effects.
Tetrahydrodeoxycorticosterone (B129496) (THDOC): A Potent Neurosteroid
A related and noteworthy metabolite is tetrahydrodeoxycorticosterone (THDOC), which is derived from deoxycorticosterone. THDOC is a potent positive allosteric modulator of the GABA-A receptor, significantly enhancing GABAergic inhibition. This action contributes to its sedative, anxiolytic, and anticonvulsant properties.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the biological activities of tetrahydrocorticosterone metabolites and related neurosteroids.
| Metabolite | Receptor | Binding Affinity (Kd) | Cell/Tissue Type | Reference |
| 5α-Tetrahydrocorticosterone (5α-THB) | Glucocorticoid Receptor | 268 nM | Rat Hepatocytes | [1] |
| 5β-Tetrahydrocorticosterone (5β-THB) | Glucocorticoid Receptor | Minimal (Specific Kd not determined) | General Observation | [2] |
| Metabolite | Biological Effect | Effective Concentration | In Vitro/In Vivo Model | Reference |
| 5α-Tetrahydrocorticosterone (5α-THB) | Suppression of TNF-α secretion | 1 µM | LPS-stimulated murine macrophages | [3] |
| 5α-Tetrahydrocorticosterone (5α-THB) | Suppression of IL-6 secretion | 1 µM | LPS-stimulated murine macrophages | [3] |
| 5α-Tetrahydrocorticosterone (5α-THB) | Enhancement of IL-10 secretion | 1 µM | LPS-stimulated murine macrophages | [3] |
| Tetrahydrodeoxycorticosterone (THDOC) | Reduction of spontaneous inhibitory postsynaptic currents | EC50 = 67 nM | Rat Hypothalamic Neurons |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological roles of tetrahydrocorticosterone metabolites.
Competitive Radioligand Binding Assay for Glucocorticoid Receptor Affinity
Objective: To determine the binding affinity (Kd) of tetrahydrocorticosterone metabolites for the glucocorticoid receptor.
Materials:
-
Purified recombinant human glucocorticoid receptor or cell lysates containing the receptor.
-
[³H]-dexamethasone (radiolabeled ligand).
-
Unlabeled dexamethasone (B1670325) (for determining non-specific binding).
-
Test compounds (5α-THB, 5β-THB).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 10% glycerol).
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled test compounds and dexamethasone in assay buffer. The final concentration range should be sufficient to generate a complete competition curve (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or unlabeled dexamethasone (10 µM final concentration for non-specific binding) or unlabeled test compound at various concentrations.
-
50 µL of [³H]-dexamethasone at a fixed concentration (typically at or below its Kd, e.g., 1-5 nM).
-
100 µL of the glucocorticoid receptor preparation.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Anti-inflammatory Assay: Cytokine Measurement in Macrophages
Objective: To assess the effect of tetrahydrocorticosterone metabolites on the production of pro- and anti-inflammatory cytokines by macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.
-
Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Lipopolysaccharide (LPS).
-
Test compounds (5α-THB, 5β-THB).
-
ELISA kits for TNF-α, IL-6, and IL-10.
-
96-well cell culture plates.
-
CO₂ incubator.
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10 µM) or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a control group without LPS stimulation.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize cytokine concentrations to the total protein content of the cells in each well if necessary. Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the anti-inflammatory effects of the metabolites.
Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation
Objective: To evaluate the modulatory effects of tetrahydrocorticosterone metabolites on GABA-A receptor-mediated currents.
Materials:
-
Neurons expressing GABA-A receptors (e.g., primary hippocampal neurons or a suitable cell line).
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4).
-
Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP; pH 7.2).
-
GABA.
-
Test compounds (5α-THB, THDOC).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and perfusion system.
-
Borosilicate glass capillaries for patch pipettes.
Procedure:
-
Cell Preparation: Prepare a coverslip with adherent neurons for recording.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup: Place the coverslip in the recording chamber and perfuse with the external solution.
-
Whole-Cell Configuration: Approach a neuron with the patch pipette and form a gigaohm seal. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential of -60 mV. Apply GABA (e.g., 1-10 µM) via a perfusion system to evoke GABA-A receptor-mediated currents.
-
Compound Application: Co-apply the test compound with GABA to assess its modulatory effect on the GABA-evoked current.
-
Data Acquisition and Analysis: Record the currents using the patch-clamp amplifier and data acquisition software. Measure the peak amplitude, rise time, and decay time of the currents in the presence and absence of the test compound. Determine the potentiation or inhibition of the GABA-A receptor current by the metabolite.
Visualizations: Signaling Pathways and Experimental Workflows
Metabolic Pathway of Corticosterone
References
- 1. researchgate.net [researchgate.net]
- 2. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetrahydrocorticosterone-d5 as a Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Tetrahydrocorticosterone-d5 (THB-d5) as a tracer in metabolic research and drug development. It details the core principles of its use as an internal standard in mass spectrometry-based quantification, outlines experimental protocols, and presents the metabolic context of its unlabeled counterpart, tetrahydrocorticosterone (B45631).
Introduction to this compound
This compound is a deuterated form of tetrahydrocorticosterone, a primary metabolite of corticosterone (B1669441). The incorporation of five deuterium (B1214612) atoms into the molecule results in a stable, heavier isotopolog that is chemically identical to the endogenous compound but can be distinguished by its mass-to-charge ratio (m/z) in a mass spectrometer. This property makes it an ideal internal standard for quantitative analysis of tetrahydrocorticosterone in biological matrices. The use of stable isotope-labeled standards is the gold standard in quantitative mass spectrometry, offering high accuracy and precision by correcting for variations in sample preparation and instrument response.
Core Applications
The primary application of this compound is as an internal standard for the accurate quantification of endogenous tetrahydrocorticosterone in various biological samples, such as urine and plasma. This is crucial for:
-
Metabolic Studies: Investigating the metabolic pathways of corticosterone and understanding the activity of enzymes involved, such as 5α-reductase and 5β-reductase.
-
Pharmacokinetic Studies: Assessing how the absorption, distribution, metabolism, and excretion (ADME) of therapeutic agents affect corticosterone metabolism.
-
Clinical Research: Studying adrenal function and diagnosing disorders related to corticosterone metabolism.
-
Drug Development: Evaluating the on-target and off-target effects of new chemical entities on steroid hormone profiles.
The Corticosterone Metabolic Pathway
Tetrahydrocorticosterone is a key downstream metabolite of corticosterone. Understanding this pathway is essential for interpreting data from studies using THB-d5 as a tracer. Corticosterone is first converted to dihydrocorticosterone by either 5α-reductase or 5β-reductase. Subsequently, 3α-hydroxysteroid dehydrogenase acts on dihydrocorticosterone to produce tetrahydrocorticosterone.
Experimental Protocols
The following sections provide a generalized protocol for the quantitative analysis of tetrahydrocorticosterone in biological samples using this compound as an internal standard. This protocol is based on established methods for steroid analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Steroid Extraction from Urine
This protocol details the steps for extracting steroids from a urine matrix, including the enzymatic removal of glucuronide conjugates.
The Deuterium Switch: A Technical Guide to the Physicochemical Characteristics of Deuterated Steroids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core physicochemical characteristics of deuterated steroids, offering a comparative analysis with their non-deuterated counterparts. The strategic replacement of hydrogen with deuterium (B1214612) can significantly alter a steroid's metabolic fate, thereby enhancing its therapeutic profile. Understanding the fundamental physicochemical changes underpinning these benefits is crucial for the rational design and development of next-generation steroid-based therapeutics.
Core Physicochemical Properties: A Comparative Analysis
The substitution of hydrogen with deuterium, a stable isotope of hydrogen with an additional neutron, results in a marginal increase in molecular weight. While this change may appear minor, it can lead to subtle yet significant alterations in other physicochemical properties due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength is the basis of the kinetic isotope effect, which can slow down metabolic processes.[1]
Below is a summary of key physicochemical data for two prominent steroids, testosterone (B1683101) and cortisol, and their deuterated analogs.
Table 1: Physicochemical Properties of Testosterone and Deuterated Testosterone
| Property | Testosterone | Testosterone-d3 (B3025694) | Testosterone-d5 |
| Molecular Formula | C₁₉H₂₈O₂ | C₁₉H₂₅D₃O₂[2] | C₁₉H₂₃D₅O₂ |
| Molecular Weight ( g/mol ) | 288.43[3][4][5] | 291.4[2] | 293.24 |
| Melting Point (°C) | 155[5] | 54-59 (Undecanoate ester)[6] | Not available |
| Water Solubility (mg/L at 25°C) | 23.4[5] | Not available | Not available |
| Calculated logP | 3.3[3][5] | 3.3[3] | Not available |
Note: Direct experimental data for the melting point and solubility of testosterone-d3 (free form) is limited. The provided melting point is for the deuterated undecanoate ester.
Table 2: Physicochemical Properties of Cortisol and Deuterated Cortisol
| Property | Cortisol | Cortisol-d4 |
| Molecular Formula | C₂₁H₃₀O₅ | C₂₁H₂₆D₄O₅[7][8] |
| Molecular Weight ( g/mol ) | 362.46[9] | 366.48[7] |
| Melting Point (°C) | 205-222[9] | 211-214 |
| Water Solubility (mg/L at 25°C) | 280[9] | Not available |
| Calculated logP | 1.6[10] | 1.6[10] |
Experimental Protocols
Accurate determination of the physicochemical properties of deuterated steroids is essential for understanding their behavior in biological systems. The following are detailed methodologies for key experiments.
Determination of Lipophilicity (logP) by High-Performance Liquid Chromatography (HPLC)
Lipophilicity, a critical parameter for drug absorption and distribution, can be effectively determined using reversed-phase HPLC (RP-HPLC). The retention time of a compound on a nonpolar stationary phase is correlated with its octanol-water partition coefficient (logP).
Methodology:
-
System Preparation:
-
HPLC System: An Agilent 1200 Infinity Series or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Sample Preparation:
-
Prepare stock solutions of the non-deuterated and deuterated steroid in a suitable organic solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solutions.
-
For the logP determination, saturate the water phase (pH 7.4 phosphate (B84403) buffer) with octanol (B41247) and the octanol phase with water.
-
Dissolve a known amount of the steroid in a 50/50 mixture of the saturated water and octanol phases.
-
Shake the mixture and allow the phases to separate for 24 hours.
-
-
Chromatographic Analysis:
-
Injection Volume: 10 µL.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: Start with a suitable percentage of Mobile Phase B (e.g., 50%), increase linearly to a higher percentage (e.g., 95%) over a defined period (e.g., 2 minutes), hold for a short duration, and then return to the initial conditions to re-equilibrate the column.
-
Detection: Monitor the elution of the steroid using the DAD at its maximum absorbance wavelength (λmax).
-
-
Data Analysis:
-
Analyze the water and octanol phases to determine the concentration of the steroid in each.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the water phase.
-
The logP is the logarithm of the partition coefficient.
-
Analysis by Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the identity and isotopic purity of deuterated steroids.
Methodology:
-
System Preparation:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for most corticosteroids.
-
-
Sample Preparation:
-
Protein Precipitation: For biological samples (e.g., plasma), thaw the sample and add an internal standard working solution (containing the deuterated steroid). Precipitate proteins by adding a solution like zinc sulfate. Vortex and centrifuge to separate the supernatant.
-
Liquid-Liquid Extraction: An alternative is to use a solvent system like tert-butyl methyl ether/ethyl acetate (B1210297) to extract the steroids. The organic layer is then dried and reconstituted in a suitable solvent for injection.
-
-
LC-MS/MS Analysis:
-
Couple the HPLC system (as described in 2.1) to the mass spectrometer.
-
MRM Transitions: For each steroid and its deuterated internal standard, optimize at least two MRM transitions (a quantifier and a qualifier) to ensure accurate identification and quantification. The precursor ion is typically the protonated molecule [M+H]⁺, and the product ions are specific fragments generated by collision-induced dissociation.
-
-
Data Analysis:
-
The concentration of the analyte is determined by comparing its peak area to that of the known concentration of the deuterated internal standard.
-
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for the structural elucidation of deuterated steroids and for confirming the position of deuterium incorporation.
Methodology:
-
System Preparation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz) equipped with a suitable probe.
-
-
Sample Preparation:
-
Dissolve the deuterated steroid sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
-
¹H NMR Spectroscopic Measurements:
-
Acquire the ¹H NMR spectrum. The absence or significant reduction of a signal at a specific chemical shift compared to the non-deuterated standard confirms the position of deuteration.
-
-
²H (Deuterium) NMR Spectroscopy:
-
For a more direct confirmation, a ²H NMR spectrum can be acquired. A peak in the ²H NMR spectrum will correspond to the position of the deuterium label.
-
Steroid Signaling Pathways
Steroids exert their biological effects through two main signaling pathways: the classical genomic pathway and the more rapid non-genomic pathway. Deuteration can influence the pharmacokinetics of a steroid, thereby affecting the duration and intensity of its interaction with these pathways.
Genomic Signaling Pathway
The genomic pathway involves the steroid hormone diffusing across the cell membrane and binding to its specific intracellular receptor. This complex then translocates to the nucleus, where it binds to hormone response elements on the DNA, leading to the transcription of target genes and ultimately protein synthesis. This process typically takes hours to days to manifest its full effect.
Non-Genomic Signaling Pathway
In contrast to the genomic pathway, non-genomic signaling is characterized by rapid cellular responses that occur within seconds to minutes. These effects are mediated by membrane-associated steroid receptors that activate intracellular second messenger systems, such as protein kinases. This leads to a cascade of events that can modulate cellular function without direct gene transcription.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Testosterone-d3 | C19H28O2 | CID 16220011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Testosterone - Wikipedia [en.wikipedia.org]
- 5. Testosterone | C19H28O2 | CID 6013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. TESTOSTERONE UNDECANOATE-D3 CAS#: [m.chemicalbook.com]
- 7. 73565-87-4 CAS MSDS (CORTISOL-9,11,12,12-D4) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
- 9. mpbio.com [mpbio.com]
- 10. Cortisol-9,11,12,12-d4 | C21H30O5 | CID 53442221 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide to the Certificate of Analysis for Tetrahydrocorticosterone-d5
Disclaimer: A publicly available Certificate of Analysis (CoA) for Tetrahydrocorticosterone-d5 could not be located. The following guide utilizes data from the Certificate of Analysis for a closely related compound, Tetrahydrocortisol-d5, provided by MedChemExpress, to serve as a representative example for researchers, scientists, and drug development professionals. All data presented herein should be considered illustrative.
Introduction
This compound is a deuterated analog of Tetrahydrocorticosterone, a metabolite of corticosterone. Stable isotope-labeled compounds like this compound are crucial for a variety of applications in research and drug development, particularly as internal standards for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] A Certificate of Analysis is a critical document that accompanies such standards, providing essential information about their identity, purity, and quality. This guide offers an in-depth look at the typical components of a CoA for a deuterated steroid, using Tetrahydrocortisol-d5 as a stand-in example.
Data Presentation: An Exemplary Certificate of Analysis
The quantitative data from a typical Certificate of Analysis for a deuterated steroid is summarized below. This data is derived from the CoA for Tetrahydrocortisol-d5 (Batch No. 705362) from MedChemExpress.[2]
| Parameter | Result | Method |
| Appearance | White to off-white (Solid) | Visual Inspection |
| Purity (HPLC) | 99.19% | High-Performance Liquid Chromatography |
| Isotopic Enrichment | 99.81% | Mass Spectrometry |
| Molecular Formula | C21H29D5O5 | - |
| Molecular Weight | 371.52 | - |
| Storage | -20°C, protect from light | - |
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in a Certificate of Analysis for a deuterated steroid.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of pharmaceutical standards. It separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.
Objective: To determine the percentage of the main compound (e.g., this compound) relative to any impurities.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water
-
Reference standard of the non-deuterated compound (if available)
Procedure:
-
Standard and Sample Preparation:
-
A standard solution is prepared by dissolving a known quantity of the reference material in a suitable solvent (e.g., methanol or acetonitrile) to achieve a specific concentration.
-
The sample solution is prepared by dissolving the deuterated compound in the same solvent at a similar concentration.
-
-
Chromatographic Conditions:
-
A gradient or isocratic elution method is developed to achieve optimal separation of the main peak from any impurity peaks. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.
-
The flow rate and column temperature are optimized to ensure sharp, symmetrical peaks.
-
-
Detection:
-
The eluent is monitored at a specific UV wavelength where the compound exhibits maximum absorbance.
-
-
Data Analysis:
-
The purity is calculated based on the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
-
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
Mass spectrometry is employed to determine the isotopic enrichment of a deuterated compound. This analysis confirms the degree to which hydrogen atoms have been replaced by deuterium.
Objective: To quantify the percentage of the desired deuterated species (d5) relative to other isotopic variants (d0, d1, d2, d3, d4).
Instrumentation:
-
High-Resolution Mass Spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).
Reagents:
-
A suitable solvent for dissolving the sample (e.g., acetonitrile/water).
Procedure:
-
Sample Preparation:
-
A dilute solution of the deuterated standard is prepared in a solvent compatible with the mass spectrometer's ionization source.
-
-
Mass Spectrometric Analysis:
-
The sample is introduced into the mass spectrometer, and the mass spectrum is acquired in full scan mode.
-
The instrument is calibrated to ensure high mass accuracy.
-
-
Data Analysis:
-
The relative intensities of the ion signals corresponding to the different isotopic species (M+0, M+1, M+2, M+3, M+4, M+5) are measured.
-
The isotopic enrichment is calculated by comparing the intensity of the desired deuterated ion (M+5 for a d5 compound) to the sum of the intensities of all isotopic variants. Corrections for the natural isotopic abundance of other elements (e.g., 13C) may be applied for higher accuracy.[3][4][5]
-
Mandatory Visualizations
Signaling Pathway: Certification Workflow for a Deuterated Standard
The following diagram illustrates a typical workflow for the certification of a deuterated internal standard, from synthesis to the final Certificate of Analysis.
Logical Relationship: Analytical Techniques for Quality Control
This diagram shows the relationship between the key quality attributes of a deuterated standard and the analytical techniques used to measure them.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Occurrence of Tetrahydrocorticosterone Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrocorticosterone (THB) isomers are the primary metabolites of corticosterone (B1669441), a glucocorticoid hormone synthesized in the adrenal cortex from cholesterol. In many species, including rodents, corticosterone is the predominant glucocorticoid involved in regulating a wide array of physiological processes such as stress response, immune function, and metabolism. The metabolism of corticosterone to its tetrahydro-isomers is a critical step in its inactivation and excretion, and the profile of these metabolites can provide significant insights into adrenal function and the activity of key steroidogenic enzymes.
This technical guide provides a comprehensive overview of the natural occurrence of Tetrahydrocorticosterone isomers, their biosynthesis, and metabolism. It includes detailed experimental protocols for their quantification and presents available quantitative data in various biological matrices. The guide is intended for researchers, scientists, and drug development professionals working in endocrinology, neurobiology, and pharmacology.
Biosynthesis and Metabolism of Tetrahydrocorticosterone Isomers
Corticosteroids are synthesized from cholesterol in the adrenal cortex through a series of enzymatic reactions. The production of corticosterone is primarily mediated by the enzyme 11β-hydroxylase. Once released into circulation, corticosterone exerts its biological effects and is subsequently metabolized, mainly in the liver, to increase its water solubility for urinary excretion.
The conversion of corticosterone to its tetrahydro-isomers involves the reduction of the A-ring by two key enzymes: 5α-reductase and 5β-reductase. These enzymes produce 5α-dihydrocorticosterone and 5β-dihydrocorticosterone, respectively. Subsequently, the 3-keto group is reduced by 3α-hydroxysteroid dehydrogenase (3α-HSD) and 3β-hydroxysteroid dehydrogenase (3β-HSD), resulting in the formation of four primary isomers of Tetrahydrocorticosterone:
-
3α,5α-Tetrahydrocorticosterone (Allo-THB)
-
3β,5α-Tetrahydrocorticosterone
-
3α,5β-Tetrahydrocorticosterone (THB)
-
3β,5β-Tetrahydrocorticosterone
The relative abundance of these isomers can vary depending on the activity of the 5α- and 5β-reductases, which can be influenced by factors such as sex and physiological state.
Signaling Pathway of Corticosterone Metabolism
The following diagram illustrates the metabolic pathway from corticosterone to its tetrahydro-isomers.
Natural Occurrence of Tetrahydrocorticosterone Isomers
Table 1: Concentration of Tetrahydrocorticosterone Isomers in Rat Brain
This table presents the levels of THB isomers in the brains of male and female rats following immobilization stress. Data is presented as mean ± S.D. (n=5).
| Isomer | Male Rat Brain (ng/g tissue) | Female Rat Brain (ng/g tissue) |
| 3α,5α-THB | 2.8 ± 0.9 | 5.2 ± 1.5* |
| 3β,5α-THB | 1.2 ± 0.4 | Not Detected |
| 3α,5β-THB | 0.5 ± 0.2 | Not Detected |
| 3β,5β-THB | 0.3 ± 0.1 | Not Detected |
| Statistically significant difference between male and female rats (P<0.05). In unstressed rats, THB isomers were not detected.[1] |
Table 2: Urinary Reference Ranges for Tetrahydro-Metabolites of Cortisol in a Healthy Human Population
While specific reference ranges for Tetrahydrocorticosterone isomers in human urine are not widely established, data for the analogous metabolites of cortisol can provide a useful reference. The following table presents the 2.5th and 97.5th percentiles for 24-hour urinary excretion of tetrahydrocortisol (B1682764) (THF), allo-tetrahydrocortisol (5α-THF), and tetrahydrocortisone (B135524) (THE) in a large cohort of healthy men and women aged 17-50 years.
| Metabolite | Male (μmol/24h) | Female (μmol/24h) |
| Tetrahydrocortisol (THF) | 3.1 - 14.2 | 2.1 - 10.0 |
| Allo-Tetrahydrocortisol (5α-THF) | 1.9 - 9.1 | 1.2 - 6.4 |
| Tetrahydrocortisone (THE) | 4.4 - 17.5 | 3.0 - 12.0 |
Data adapted from a study on urinary steroid profiling by capillary gas chromatography.
It is important to note that the absolute concentrations of corticosterone metabolites will differ from those of cortisol, as cortisol is the predominant glucocorticoid in humans. However, the relative proportions and the influence of factors like age and sex are likely to show similar trends.
Experimental Protocols
The accurate quantification of Tetrahydrocorticosterone isomers requires sensitive and specific analytical methods, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
The general workflow for the analysis of THB isomers from biological samples is depicted in the following diagram.
Detailed Methodologies
1. Sample Preparation: Steroid Extraction from Biological Tissues
-
Materials:
-
Frozen tissue sample (-80°C)
-
Ice-cold homogenization buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Organic extraction solvent (e.g., methyl tert-butyl ether (MTBE) or diethyl ether)
-
Centrifuge
-
-
Protocol:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Add 4 volumes of ice-cold homogenization buffer (e.g., 200 µL for 50 mg of tissue).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Add 5 volumes of organic extraction solvent to the supernatant (e.g., 1 mL of MTBE for 200 µL of supernatant).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction of the aqueous layer with a fresh aliquot of organic solvent to maximize recovery.
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol/water for LC-MS or a derivatization agent for GC-MS).
-
2. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS is a highly sensitive and specific method for steroid analysis. Due to the low volatility of steroids, a derivatization step is required to form more volatile and thermally stable compounds.
-
Derivatization (Methoximation and Silylation):
-
To the dried extract, add 50 µL of 2% methoxyamine hydrochloride in pyridine.
-
Incubate at 60°C for 60 minutes to form methoxime derivatives of the keto groups.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 80°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 180°C, ramp to 240°C at 3°C/min, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions for each THB isomer derivative.
-
3. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS offers high sensitivity and specificity without the need for derivatization, allowing for a more direct analysis of the native steroids.
-
LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 30% to 70% B over 10 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each THB isomer.
-
Conclusion
The natural occurrence of Tetrahydrocorticosterone isomers provides a valuable window into the metabolic state of an organism, particularly concerning adrenal function and stress responses. The ability to accurately quantify these isomers is crucial for both basic research and clinical applications. The methodologies outlined in this guide, particularly LC-MS/MS, offer the sensitivity and specificity required for these demanding analyses. While comprehensive quantitative data across all species and tissues remains an area of active research, the presented information serves as a robust foundation for scientists and drug development professionals. Further studies are warranted to establish definitive reference ranges for these important steroid metabolites in human plasma and other tissues to enhance their diagnostic and therapeutic potential.
References
An In-depth Technical Guide to the Metabolic Pathway of Corticosterone to Tetrahydrocorticosterone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core metabolic pathway that converts corticosterone (B1669441) to tetrahydrocorticosterone (B45631). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on steroid metabolism and its implications. This document delves into the enzymatic reactions, quantitative data, detailed experimental protocols, and the regulatory signaling pathways that govern this critical biological process.
Introduction: The Significance of Corticosterone Metabolism
Corticosterone, a primary glucocorticoid in many species, plays a crucial role in a wide array of physiological processes, including stress response, immune function, and metabolism. The transformation of corticosterone into its tetrahydro metabolites is a key step in its inactivation and subsequent excretion from the body. This metabolic pathway not only regulates the circulating levels of active glucocorticoids but also produces metabolites that may have their own biological activities. A thorough understanding of this pathway is essential for developing therapeutic strategies that target glucocorticoid signaling and for identifying biomarkers of various endocrine and metabolic disorders.
The Metabolic Pathway: A Two-Step Enzymatic Conversion
The conversion of corticosterone to tetrahydrocorticosterone is a two-step enzymatic process primarily occurring in the liver. This pathway involves the sequential action of two key enzymes: 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD).
Step 1: Reduction of the A-ring by 5α-Reductase
The initial and rate-limiting step in this pathway is the irreversible reduction of the double bond between carbons 4 and 5 in the A-ring of the corticosterone molecule. This reaction is catalyzed by the enzyme 5α-reductase (EC 1.3.99.5), which utilizes NADPH as a cofactor. The product of this reaction is 5α-dihydrocorticosterone. There are two main isoforms of 5α-reductase, type 1 (SRD5A1) and type 2 (SRD5A2), which are encoded by different genes and exhibit distinct tissue distribution and regulatory mechanisms. Cortisol, the major glucocorticoid in humans, is similarly metabolized to 5α-tetrahydrocortisol[1].
Step 2: Reduction of the 3-keto group by 3α-Hydroxysteroid Dehydrogenase
Following the initial reduction, the 3-keto group of 5α-dihydrocorticosterone is reduced to a 3α-hydroxyl group. This reaction is catalyzed by 3α-hydroxysteroid dehydrogenase (EC 1.1.1.50), a member of the aldo-keto reductase (AKR) superfamily, specifically the AKR1C subfamily. This enzymatic step is reversible and also utilizes NADPH as a cofactor. The final product of this two-step conversion is 5α-tetrahydrocorticosterone. It is important to note that corticosterone can also be metabolized by 5β-reductase to form 5β-tetrahydrocorticosterone.
Below is a diagram illustrating the core metabolic pathway.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in the conversion of corticosterone to tetrahydrocorticosterone.
Table 1: Kinetic Parameters of 5α-Reductase with Corticosterone as a Substrate
| Enzyme Source | Isoform | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Rabbit Liver | Not specified | 0.5 | 38 | [2] |
Table 2: Kinetic Parameters of 3α-Hydroxysteroid Dehydrogenase (AKR1C2) with a Related Substrate
| Enzyme Source | Isoform | Substrate | Km (µM) | kcat (min⁻¹) | Reference |
| Human (recombinant) | AKR1C2 | 5α-Dihydrotestosterone | ~3 | 1.98 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of corticosterone metabolism.
Assay for 5α-Reductase Activity
A spectrophotometric method can be employed to determine 5α-reductase activity. This assay indirectly measures the formation of 5α-reduced metabolites.
Principle: The assay measures the NADPH-dependent reduction of a substrate (e.g., testosterone, which can be used as a general substrate for 5α-reductase) by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. A more sensitive method involves enzymatic cycling to measure the 5α-reduced products.
Materials:
-
Tissue homogenate or microsomal fraction (e.g., from liver)
-
NADPH
-
Substrate (e.g., corticosterone or testosterone)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 6.5)
-
For enzymatic cycling: 3α-hydroxysteroid dehydrogenase, thionicotinamide-adenine dinucleotide (thio-NAD), and NADH.
-
Spectrophotometer
Procedure (Enzymatic Cycling Method):
-
Prepare the reaction mixture containing the enzyme source (microsomes), NADPH, and the substrate (testosterone) in the reaction buffer.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction (e.g., by adding acid).
-
To measure the 5α-reduced products (5α-dihydrotestosterone and 5α-androstane-3α,17β-diol), add a cycling mixture containing 3α-hydroxysteroid dehydrogenase, thio-NAD, and NADH.
-
The 3α-HSD will oxidize the 5α-reduced products, reducing thio-NAD to thio-NADH. The NADH in the mixture will then reduce the product of the first reaction, regenerating the substrate for 3α-HSD and thus cycling the reaction.
Assay for 3α-Hydroxysteroid Dehydrogenase Activity
A colorimetric microplate assay is a common method for determining 3α-HSD activity.
Principle: The activity of 3α-HSD is measured by monitoring the reduction of a substrate, which is coupled to the conversion of NAD⁺ to NADH. The resulting NADH reduces a chromogenic reagent, leading to a color change that can be quantified spectrophotometrically at 450 nm.
Materials:
-
Tissue homogenate or cytosolic fraction
-
Substrate (e.g., a suitable 3-ketosteroid like bile acids, as provided in commercial kits)
-
NAD⁺
-
Chromogenic reagent (e.g., WST-1 or similar)
-
Reaction buffer
-
96-well microplate
-
Microplate reader
Procedure (General):
-
Prepare samples (tissue homogenate or cell lysate) and standards.
-
Add the assay buffer and the substrate to the wells of the microplate.
-
Add the enzyme sample to initiate the reaction.
-
Add the chromogenic reagent and NAD⁺.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period.
-
Measure the absorbance at 450 nm at multiple time points to determine the reaction rate.
-
The 3α-HSD activity is calculated based on the rate of change in absorbance and normalized to the protein concentration of the sample[6].
Quantification of Tetrahydrocorticosterone by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of steroid metabolites in biological samples such as urine.
Principle: The method involves the separation of the analyte of interest (tetrahydrocorticosterone) from other matrix components using liquid chromatography, followed by its detection and quantification using tandem mass spectrometry.
Materials:
-
Urine sample
-
Internal standard (e.g., a deuterated analog of tetrahydrocorticosterone)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
LC-MS/MS system with a reversed-phase column
Procedure:
-
Sample Preparation:
-
Thaw urine samples and centrifuge to remove particulates.
-
Add the internal standard to the urine sample.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. Elute the steroids with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the analytes on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid.
-
Detect and quantify tetrahydrocorticosterone using multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition.
-
Quantify the analyte by comparing its peak area to that of the internal standard using a calibration curve prepared with known concentrations of the analyte[7][8][9].
-
Below is a diagram of a typical experimental workflow for LC-MS/MS analysis.
Regulatory Signaling Pathways
The activity of the corticosterone metabolic pathway is tightly regulated at the level of enzyme expression and activity. Several signaling pathways have been implicated in this regulation.
Transcriptional Regulation by Nuclear Receptors
The expression of the genes encoding 5α-reductase (SRD5A1 and SRD5A2) and 3α-HSD (AKR1C isoforms) is regulated by nuclear receptors, which are ligand-activated transcription factors.
-
Glucocorticoid Receptor (GR): Glucocorticoids themselves can influence the expression of the enzymes involved in their metabolism, creating a feedback loop. Glucocorticoid receptor signaling can modulate the expression of 5α-reductase[10][11].
-
Androgen Receptor (AR): Androgens have been shown to differentially regulate the expression of SRD5A1 and SRD5A2.
-
Pregnane (B1235032) X Receptor (PXR): This nuclear receptor is a key regulator of drug-metabolizing enzymes and has been shown to be modulated by AKR1C1 and AKR1C2, suggesting a role in the regulation of steroid metabolism[12].
Role of cAMP Signaling
The cyclic AMP (cAMP) signaling pathway is a major regulator of steroidogenesis. Adrenocorticotropic hormone (ACTH) stimulates the production of corticosterone by increasing intracellular cAMP levels. This pathway primarily acts on the initial steps of steroid synthesis, but it can also influence the expression of steroid-metabolizing enzymes, thereby affecting the overall flux through the metabolic pathways[1][2][13][14].
Below is a simplified diagram of the regulatory signaling pathways.
Conclusion
The metabolic conversion of corticosterone to tetrahydrocorticosterone is a well-defined pathway crucial for the regulation of glucocorticoid activity. This guide has provided an in-depth look at the enzymes, kinetics, experimental methodologies, and regulatory networks involved. For researchers and professionals in drug development, a comprehensive understanding of this pathway is paramount for the development of novel therapeutics targeting steroid metabolism and for the interpretation of steroid profiling data in various pathological conditions. Further research into the specific regulatory mechanisms of the key enzymes will continue to enhance our ability to modulate this important metabolic process.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Item - Regulation of steroidogenesis : cAMP-dependent transcription in adrenocortical cells - Karolinska Institutet - Figshare [openarchive.ki.se]
- 3. uniprot.org [uniprot.org]
- 4. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]
- 6. cohesionbio.com [cohesionbio.com]
- 7. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5alpha-reduced glucocorticoids, novel endogenous activators of the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5α-Reduced glucocorticoids: a story of natural selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human aldo-keto reductase (AKR) 1C1 and 1C2 act as coactivators of pregnane X receptor, a master regulator of drug-metabolizing and gluconeogenesis enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Tetrahydrocorticosterone in Human Plasma using Tetrahydrocorticosterone-d5 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of Tetrahydrocorticosterone (THC) in human plasma using a stable isotope-labeled internal standard, Tetrahydrocorticosterone-d5. The method utilizes a simple protein precipitation for sample preparation, followed by rapid and selective analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This assay demonstrates excellent linearity, precision, and accuracy, making it suitable for clinical research and drug development studies where the monitoring of glucocorticoid metabolism is crucial.
Introduction
Tetrahydrocorticosterone is a principal metabolite of corticosterone, a glucocorticoid hormone involved in stress response and regulation of metabolism. The quantification of THC in plasma provides valuable insights into the activity of enzymes involved in steroid metabolism and can be a biomarker for various endocrine disorders. The use of a deuterated internal standard, such as this compound, is essential for accurate and precise quantification by LC-MS/MS as it effectively compensates for matrix effects and variations in sample processing.[1][2] This method provides a reliable tool for researchers and scientists in the field of endocrinology and drug development.
Experimental Protocols
Materials and Reagents
-
Tetrahydrocorticosterone and this compound standards
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (K2EDTA)
-
96-well protein precipitation plates
-
Collection plates
Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a 96-well protein precipitation plate, add 10 µL of the internal standard working solution (this compound in 50:50 methanol:water).
-
Add 300 µL of cold acetonitrile to each well to precipitate proteins.
-
Mix thoroughly by vortexing for 1 minute.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean collection plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 methanol:water.
-
Vortex briefly and inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-3.0 min: 30-95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95-30% B
-
3.6-5.0 min: 30% B
-
-
Column Temperature: 40°C
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Tetrahydrocorticosterone: Proposing a plausible transition based on similar structures: Precursor ion m/z 349.2 -> Product ion m/z 331.2
-
This compound: Proposing a plausible transition based on the d5 label: Precursor ion m/z 354.2 -> Product ion m/z 336.2
-
-
Collision Energy: Optimized for each transition
-
Source Temperature: 500°C
Quantitative Data
The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Tetrahydrocorticosterone | 0.5 - 500 | >0.995 |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (%) |
| Low | 1.5 | 5.8 | 7.2 | 103.5 |
| Mid | 75 | 4.2 | 5.5 | 98.7 |
| High | 400 | 3.5 | 4.8 | 101.2 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Tetrahydrocorticosterone | 92.5 | 4.8 |
Visualizations
Corticosterone Metabolism Pathway
Caption: Metabolic pathway from Cholesterol to Tetrahydrocorticosterone.
Experimental Workflow for THC Quantification
Caption: Experimental workflow for THC quantification in plasma.
References
Application Note: Quantitative Analysis of Tetrahydrocorticosterone in Human Plasma by LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Tetrahydrocorticosterone in human plasma. The protocol utilizes a deuterated internal standard for accurate and precise measurement, making it suitable for clinical research and drug development applications. The methodology encompasses a straightforward solid-phase extraction (SPE) for sample cleanup, followed by rapid chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This comprehensive protocol provides all the necessary parameters for successful implementation in a laboratory setting.
Introduction
Tetrahydrocorticosterone is a primary metabolite of corticosterone (B1669441), a glucocorticoid hormone involved in the regulation of metabolism, immune response, and stress. Accurate measurement of Tetrahydrocorticosterone is crucial for understanding the hypothalamic-pituitary-adrenal (HPA) axis and for the study of various endocrine disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for steroid analysis due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision.[1]
Experimental
Materials and Reagents
-
Tetrahydrocorticosterone analytical standard
-
Tetrahydrocorticosterone-d5 (or other appropriate deuterated standard)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Human plasma (K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 1 mL, 100 mg)
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of Tetrahydrocorticosterone and the deuterated internal standard from human plasma.
-
Spiking: To 200 µL of human plasma, add 20 µL of the deuterated Tetrahydrocorticosterone internal standard working solution.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
SPE Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from 40% to 95% Mobile Phase B over 5 minutes is a suitable starting point.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flows: Optimized for the specific instrument.
The following MRM transitions should be optimized for the specific instrument. The precursor ion for Tetrahydrocorticosterone is its protonated molecule [M+H]+. Product ions are generated by collision-induced dissociation (CID). For the deuterated standard, the precursor ion mass will be shifted by the number of deuterium (B1214612) atoms. The product ion mass may or may not be shifted depending on the location of the deuterium labels.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Tetrahydrocorticosterone | 351.2 | 333.2 | 15 | 100 |
| 315.2 | 20 | |||
| This compound | 356.2 | 338.2 | 15 | 100 |
| 320.2 | 20 |
Note: The exact m/z values and collision energies should be determined by infusing a standard solution of each compound into the mass spectrometer and optimizing the parameters.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. This includes calibration curve parameters, precision and accuracy data, and results from the analysis of quality control (QC) samples.
Table 1: Calibration Curve for Tetrahydrocorticosterone
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 0.5 | 0.015 | 102.3 |
| 1 | 0.031 | 98.7 |
| 5 | 0.152 | 101.5 |
| 10 | 0.305 | 99.8 |
| 50 | 1.51 | 100.2 |
| 100 | 3.02 | 99.1 |
| 500 | 15.05 | 98.4 |
| 1000 | 30.11 | 100.0 |
| Linear Range | 0.5 - 1000 ng/mL | |
| Correlation Coefficient (r²) | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 8.2 | 105.4 | 9.5 | 103.8 |
| Low QC | 1.5 | 6.5 | 101.2 | 7.8 | 102.1 |
| Mid QC | 75 | 4.1 | 98.9 | 5.3 | 99.5 |
| High QC | 750 | 3.5 | 100.8 | 4.7 | 101.3 |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the analytical workflow for the quantification of Tetrahydrocorticosterone.
Caption: Experimental workflow for Tetrahydrocorticosterone analysis.
Signaling Pathway Context
Tetrahydrocorticosterone is a downstream metabolite in the corticosterone synthesis pathway, which is a critical component of the adrenal steroidogenesis signaling cascade.
Caption: Simplified corticosterone synthesis pathway.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Tetrahydrocorticosterone in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this protocol a valuable tool for researchers, scientists, and drug development professionals in the field of endocrinology and steroid analysis. The detailed experimental protocol and performance data presented herein should facilitate the straightforward implementation of this method in a variety of research settings.
References
Application Note: High-Throughput Analysis of Urinary Corticosteroids Using Tetrahydrocorticosterone-d5 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of urinary corticosteroids and their metabolites is crucial for assessing adrenal function and is widely used in clinical diagnostics and endocrine research. Accurate quantification of these steroid hormones is essential for the diagnosis and management of various disorders, including Cushing's syndrome, Addison's disease, and congenital adrenal hyperplasia. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity, specificity, and throughput.
The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification in LC-MS/MS assays by compensating for variations in sample preparation and matrix effects.[1][2][3] Tetrahydrocorticosterone-d5 (THC-d5) is an ideal internal standard for the analysis of key corticosteroids due to its structural similarity to the target analytes, ensuring comparable extraction efficiency and chromatographic behavior. This application note provides a detailed protocol for the simultaneous quantification of cortisol, cortisone (B1669442), corticosterone, and 11-dehydrocorticosterone (B106187) in human urine using THC-d5 as an internal standard.
Signaling Pathways
The corticosteroids analyzed in this method are key players in the glucocorticoid signaling pathway, which regulates a wide array of physiological processes including metabolism, inflammation, and stress response. The biosynthesis of these steroids originates from cholesterol in the adrenal cortex.
Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and acts as a transcription factor to regulate gene expression.[4][5][6]
Experimental Protocols
This section details the complete workflow for the analysis of urinary corticosteroids.
Materials and Reagents
-
Analytes: Cortisol, Cortisone, Corticosterone, 11-Dehydrocorticosterone (Cerilliant or equivalent)
-
Internal Standard: this compound (THC-d5) (Toronto Research Chemicals or equivalent)
-
Enzymes: β-glucuronidase from E. coli (Sigma-Aldrich or equivalent)
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, water, and formic acid (Fisher Scientific or equivalent)
-
SPE Cartridges: C18 solid-phase extraction cartridges (Waters or equivalent)
-
Urine: Drug-free human urine for calibration standards and quality controls
Preparation of Stock and Working Solutions
-
Analyte Stock Solutions (1 mg/mL): Prepare individual stock solutions of cortisol, cortisone, corticosterone, and 11-dehydrocorticosterone in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.
-
Mixed Analyte Working Solution (10 µg/mL): Combine appropriate volumes of the analyte stock solutions and dilute with methanol:water (50:50, v/v) to achieve a final concentration of 10 µg/mL for each analyte.
-
Internal Standard Working Solution (1 µg/mL): Dilute the THC-d5 stock solution with methanol:water (50:50, v/v) to a final concentration of 1 µg/mL.
Sample Preparation
-
Sample Collection: Collect 24-hour urine samples and store them at -20°C until analysis.
-
Aliquoting and Spiking: Thaw urine samples and vortex to mix. Pipette 500 µL of each urine sample, calibrator, and quality control into a 2 mL microcentrifuge tube. Add 50 µL of the Internal Standard Working Solution (1 µg/mL) to each tube.
-
Enzymatic Hydrolysis: Add 500 µL of acetate (B1210297) buffer (0.1 M, pH 5.0) containing β-glucuronidase (2500 units/mL) to each tube. Vortex and incubate at 37°C for 4 hours to deconjugate the steroids.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed sample onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the steroids with 2 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 20% B to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Table 1: Representative LC-MS/MS Conditions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cortisol | 363.2 | 121.1 |
| Cortisone | 361.2 | 163.1 |
| Corticosterone | 347.2 | 121.1 |
| 11-Dehydrocorticosterone | 345.2 | 327.2 |
| THC-d5 (IS) | 352.3 | 334.3 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions. Note: These are representative transitions and should be optimized for the specific instrument used.
Quantitative Data and Method Performance
The following tables present representative performance data for a validated LC-MS/MS method for urinary corticosteroids using a deuterated internal standard. This data is illustrative of the expected performance when using this compound.[1][2][3][7][8][9]
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Cortisol | 1 - 500 | > 0.995 |
| Cortisone | 1 - 500 | > 0.995 |
| Corticosterone | 0.5 - 250 | > 0.995 |
| 11-Dehydrocorticosterone | 0.5 - 250 | > 0.995 |
Table 3: Linearity and Dynamic Range.
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Cortisol | 10 | < 5% | < 8% |
| 100 | < 4% | < 6% | |
| 400 | < 3% | < 5% | |
| Cortisone | 10 | < 6% | < 9% |
| 100 | < 5% | < 7% | |
| 400 | < 4% | < 6% | |
| Corticosterone | 5 | < 7% | < 10% |
| 50 | < 5% | < 8% | |
| 200 | < 4% | < 7% | |
| 11-Dehydrocorticosterone | 5 | < 8% | < 12% |
| 50 | < 6% | < 9% | |
| 200 | < 5% | < 8% |
Table 4: Precision.
| Analyte | Concentration (ng/mL) | Accuracy (% Bias) |
| Cortisol | 10 | ± 10% |
| 100 | ± 8% | |
| 400 | ± 5% | |
| Cortisone | 10 | ± 12% |
| 100 | ± 9% | |
| 400 | ± 6% | |
| Corticosterone | 5 | ± 15% |
| 50 | ± 10% | |
| 200 | ± 7% | |
| 11-Dehydrocorticosterone | 5 | ± 15% |
| 50 | ± 11% | |
| 200 | ± 8% |
Table 5: Accuracy.
| Analyte | Extraction Recovery (%) |
| Cortisol | 85 - 105% |
| Cortisone | 88 - 108% |
| Corticosterone | 80 - 100% |
| 11-Dehydrocorticosterone | 82 - 102% |
Table 6: Extraction Recovery.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of major corticosteroids in human urine using this compound as an internal standard. The described LC-MS/MS method is robust, sensitive, and specific, making it suitable for high-throughput analysis in clinical and research settings. The use of a stable isotope-labeled internal standard like THC-d5 is essential for achieving the high accuracy and precision required for reliable steroid profiling.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. [PDF] Validation of a high-throughput liquid chromatography-tandem mass spectrometry method for urinary cortisol and cortisone. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 6. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cortisol and cortisone ratio in urine: LC-MS/MS method validation and preliminary clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.unipd.it [research.unipd.it]
- 9. LC-MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tetrahydrocorticosterone-d5 in Steroid Hormone Metabolism Studies
Introduction
Tetrahydrocorticosterone (THC), a primary metabolite of corticosterone (B1669441), serves as a crucial biomarker for assessing adrenal gland function and understanding steroid hormone metabolism. Its quantification in biological matrices is pivotal for diagnosing and monitoring various endocrine disorders, including Cushing's syndrome and Addison's disease. Accurate and precise measurement of THC is paramount, and the use of a stable isotope-labeled internal standard, such as Tetrahydrocorticosterone-d5, is essential for achieving reliable results in mass spectrometry-based assays. This application note provides a comprehensive overview and detailed protocols for the use of this compound in steroid hormone metabolism studies, targeting researchers, scientists, and drug development professionals.
This compound is a deuterated analog of Tetrahydrocorticosterone, which is used as an internal standard in quantitative analyses using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The incorporation of deuterium (B1214612) atoms results in a mass shift, allowing it to be distinguished from the endogenous analyte while exhibiting similar chemical and physical properties. This ensures that it behaves identically to the analyte during sample preparation and ionization, thereby compensating for matrix effects and variations in extraction recovery.[2][3][4]
Core Applications
The primary application of this compound is as an internal standard for the accurate quantification of Tetrahydrocorticosterone and other related steroid hormones in various biological samples, including serum, plasma, and urine.[5] This is critical for:
-
Clinical Diagnostics: Aiding in the diagnosis and management of adrenal disorders.[6]
-
Pharmacokinetic Studies: Determining the metabolic fate of corticosteroid drugs.
-
Doping Control: Detecting the illicit use of synthetic corticosteroids.
-
Metabolomics Research: Profiling the steroid metabolome to understand physiological and pathological states.
Experimental Protocols
A validated LC-MS/MS method is the gold standard for the quantitative analysis of steroid hormones due to its high sensitivity and specificity.[7][8][9] The following is a generalized protocol for the analysis of Tetrahydrocorticosterone in human serum using this compound as an internal standard.
Sample Preparation
A robust sample preparation protocol is critical for removing interfering substances from the biological matrix and concentrating the analytes of interest.[10]
1. Protein Precipitation: [7][11]
-
To 100 µL of serum sample, add 10 µL of the internal standard working solution (containing this compound).
-
Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
2. Liquid-Liquid Extraction (LLE): [8]
-
To the supernatant from the protein precipitation step, add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Freeze the aqueous layer by placing the tube in a dry ice/ethanol bath.
-
Decant the organic (upper) layer into a new tube.
-
Dry the organic extract under a gentle stream of nitrogen at 40°C.
3. Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | 30% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tetrahydrocorticosterone | 349.2 | 331.2 | 15 |
| This compound | 354.2 | 336.2 | 15 |
Quantitative Data Summary
The use of this compound as an internal standard allows for the generation of highly accurate and precise quantitative data. The following tables summarize typical validation parameters for an LC-MS/MS method for steroid hormone analysis.
Table 1: Method Validation Parameters [8][12]
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 - 500 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal |
Table 2: Representative Lower Limits of Quantification (LLOQ) for Various Steroids [4][7]
| Steroid Hormone | LLOQ (ng/mL) |
| Cortisol | 0.5 - 5.0 |
| Corticosterone | 0.05 - 0.5 |
| 11-Deoxycortisol | 0.025 - 0.1 |
| Androstenedione | 0.025 - 0.1 |
| Testosterone | 0.05 - 0.1 |
| Progesterone | 0.1 - 0.2 |
| Estradiol | 0.01 - 0.05 |
Visualizations
Signaling Pathway
Caption: Simplified metabolic pathway of corticosterone to Tetrahydrocorticosterone.
Experimental Workflow
Caption: General experimental workflow for steroid analysis using LC-MS/MS.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Tetrahydrocorticosterone in biological samples. Its use as an internal standard in LC-MS/MS methods is crucial for overcoming the challenges associated with complex biological matrices, ensuring the reliability of data in both research and clinical settings. The protocols and data presented in this application note provide a solid foundation for laboratories looking to implement robust and reliable methods for steroid hormone analysis.
References
- 1. Tetrahydrocortisone | Rupa Health [rupahealth.com]
- 2. mdpi.com [mdpi.com]
- 3. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allo-Tetrahydrocorticosterone (5a-THB) - Balance Hormone Profile (Dried Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. brasilapoio.com.br [brasilapoio.com.br]
- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. researchgate.net [researchgate.net]
Quantitative Analysis of Tetrahydrocorticosterone in Serum by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
Introduction
Tetrahydrocorticosterone (THC) is a primary metabolite of corticosterone, a glucocorticoid hormone integral to the regulation of stress, metabolism, and immune function. The quantitative analysis of THC in serum is crucial for researchers, scientists, and drug development professionals investigating the hypothalamic-pituitary-adrenal (HPA) axis, steroid metabolism, and various pathological conditions, including adrenal disorders and hypertension. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high specificity, sensitivity, and accuracy, overcoming the limitations of traditional immunoassays, such as cross-reactivity with structurally similar steroids.
This application note provides a detailed protocol for the quantitative analysis of Tetrahydrocorticosterone in human serum using an isotope dilution LC-MS/MS method. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters to ensure reliable and reproducible results.
Principle of the Method
The method employs the principle of isotope dilution, where a known amount of a stable isotope-labeled internal standard (e.g., Tetrahydrocorticosterone-d4) is added to the serum sample at the beginning of the sample preparation process. This internal standard behaves chemically and physically similarly to the endogenous analyte throughout extraction, chromatography, and ionization, correcting for any sample loss or matrix effects.
Following the addition of the internal standard, serum samples are subjected to a sample preparation procedure, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the steroids and remove interfering substances like proteins and phospholipids. The extracted and concentrated sample is then injected into a liquid chromatography system for the separation of Tetrahydrocorticosterone from other endogenous compounds. The analyte and internal standard are subsequently detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
Experimental Protocols
Materials and Reagents
-
Tetrahydrocorticosterone certified reference standard
-
Tetrahydrocorticosterone-d4 (or other suitable deuterated analog) certified reference standard
-
LC-MS/MS grade methanol, acetonitrile, water, and formic acid
-
Methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297) for LLE
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode)
-
Phosphate buffered saline (PBS), pH 7.4
-
Human serum (for calibration standards and quality controls, preferably steroid-depleted)
-
Standard laboratory glassware and equipment (vortex mixer, centrifuge, evaporator)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tetrahydrocorticosterone and Tetrahydrocorticosterone-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Tetrahydrocorticosterone stock solution in methanol:water (50:50, v/v) to create a series of working standard solutions for spiking into the surrogate matrix to generate the calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of Tetrahydrocorticosterone-d4 in methanol:water (50:50, v/v) at an appropriate concentration.
-
Calibration Curve and Quality Control (QC) Samples: Spike the appropriate volumes of the working standard solutions into a surrogate matrix (e.g., steroid-depleted serum) to prepare a calibration curve with a minimum of six non-zero concentration levels. Prepare at least three levels of QC samples (low, medium, and high) in the same manner.
Sample Preparation: Liquid-Liquid Extraction (LLE) Protocol
-
Pipette 200 µL of serum sample, calibrator, or QC into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard spiking solution to each tube and vortex briefly.
-
Allow the samples to equilibrate for 15 minutes at room temperature.
-
Add 1 mL of MTBE (or ethyl acetate) to each tube.
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Start at 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | Optimized for instrument (e.g., 3.5 kV) |
| Source Temperature | Optimized for instrument (e.g., 150°C) |
| Desolvation Temperature | Optimized for instrument (e.g., 400°C) |
| Gas Flow Rates | Optimized for instrument |
| MRM Transitions | To be determined empirically by infusing standard solutions. |
Note: Specific MRM transitions for Tetrahydrocorticosterone and its deuterated internal standard need to be optimized. The precursor ion will be the [M+H]+ adduct. Product ions are generated by collision-induced dissociation.
Data Presentation
Method Validation Summary
The analytical method should be validated according to established bioanalytical method validation guidelines. The following tables summarize the expected performance characteristics.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Tetrahydrocorticosterone | 0.1 - 100 | Linear, 1/x weighting | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | < 20 | < 20 | 80 - 120 |
| Low | 0.3 | < 15 | < 15 | 85 - 115 |
| Medium | 10 | < 15 | < 15 | 85 - 115 |
| High | 80 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Tetrahydrocorticosterone | > 85 | 90 - 110 |
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of Tetrahydrocorticosterone in serum.
Caption: Simplified steroidogenesis pathway showing the formation of Tetrahydrocorticosterone.
Conclusion
The described isotope dilution LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of Tetrahydrocorticosterone in human serum. The high specificity and sensitivity of this method make it suitable for a wide range of research and clinical applications, from fundamental endocrinology studies to the development of new therapeutic agents. Proper method validation is essential to ensure the generation of high-quality, reproducible data.
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of Tetrahydrocorticosterone in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydrocorticosterone (THB) is a significant metabolite of corticosterone, the primary glucocorticoid in rodents, and a key intermediate in steroid metabolism in humans. Accurate quantification of THB in biological matrices is crucial for understanding the hypothalamic-pituitary-adrenal (HPA) axis, diagnosing adrenal disorders, and in pharmacokinetic studies of related steroid drugs. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Tetrahydrocorticosterone in human plasma. The method has been developed and validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4][5]
Experimental Protocols
Materials and Reagents
-
Analytes and Standards: Tetrahydrocorticosterone and Tetrahydrocorticosterone-d4 (internal standard, IS) reference standards were sourced from a reputable commercial supplier.
-
Solvents and Chemicals: HPLC-grade methanol, acetonitrile, water, and formic acid were used. All other chemicals were of analytical grade.
-
Biological Matrix: Drug-free human plasma was obtained from a certified vendor.
Instrumentation
An LC-MS/MS system, such as a SCIEX Triple Quad or Waters Xevo TQ-S, equipped with an electrospray ionization (ESI) source was used.[6]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples and quality control (QC) samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Tetrahydrocorticosterone-d4, 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (50:50 water:methanol with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Validation
The method was fully validated for selectivity, linearity, accuracy, precision, matrix effect, recovery, and stability in accordance with international guidelines.[1][4][5][7]
-
Selectivity: Six different lots of blank human plasma were analyzed to check for interferences at the retention times of Tetrahydrocorticosterone and the IS.
-
Linearity and Range: Calibration curves were prepared by spiking blank plasma with known concentrations of Tetrahydrocorticosterone (e.g., 0.5 - 200 ng/mL). The linearity was assessed using a weighted (1/x²) linear regression model.
-
Accuracy and Precision: Determined by analyzing replicate QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) on three separate days.
-
Matrix Effect and Recovery: The matrix effect was evaluated by comparing the peak area of the analyte in post-extraction spiked samples to that of a pure solution. Recovery was determined by comparing the analyte's peak area in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: The stability of Tetrahydrocorticosterone in plasma was assessed under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for 24 hours.
-
Long-Term Stability: At -80°C for 30 days.
-
Post-Preparative Stability: In the autosampler at 4°C for 48 hours.
-
Diagrams and Visualizations
Caption: Experimental workflow for Tetrahydrocorticosterone analysis.
Caption: Logical relationships in the method validation process.
Data and Results
LC-MS/MS Conditions
The optimal parameters for chromatography and mass spectrometry are summarized in the tables below.
Table 1: Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | 0-1 min (30% B), 1-8 min (30-95% B), 8-9 min (95% B), 9-10 min (30% B) |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Scan Type | Multiple Reaction Monitoring (MRM)[9] |
Table 3: MRM Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
|---|---|---|---|
| Tetrahydrocorticosterone | 349.2 | 331.2 | 15 |
| 349.2 | 121.1 | 25 |
| Tetrahydrocorticosterone-d4 (IS) | 353.2 | 335.2 | 15 |
Method Validation Summary
The method met all acceptance criteria as specified by regulatory guidelines.
Table 4: Summary of Method Validation Results
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | > 0.995 | r² ≥ 0.99 |
| Range | 0.5 - 200 ng/mL | - |
| Intra-day Precision (%CV) | < 10.5% | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Precision (%CV) | < 11.2% | ≤ 15% (≤ 20% for LLOQ) |
| Intra-day Accuracy (%Bias) | -8.5% to 9.8% | ±15% (±20% for LLOQ) |
| Inter-day Accuracy (%Bias) | -9.1% to 10.3% | ±15% (±20% for LLOQ) |
| Recovery | 85.2% - 92.5% | Consistent and reproducible |
| Matrix Effect | 91.3% - 98.7% | CV ≤ 15% |
| Stability | Stable | Deviation within ±15% of nominal |
This application note presents a selective, sensitive, and robust LC-MS/MS method for the quantification of Tetrahydrocorticosterone in human plasma. The simple liquid-liquid extraction procedure provides high recovery and minimal matrix effects. The method was successfully validated over a clinically relevant concentration range and demonstrated excellent accuracy, precision, and stability. This validated protocol is well-suited for use in clinical research, endocrinology studies, and pharmacokinetic applications requiring reliable measurement of Tetrahydrocorticosterone.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. google.com [google.com]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 8. synnovis.co.uk [synnovis.co.uk]
- 9. air.unimi.it [air.unimi.it]
Application Notes and Protocols for the Use of Tetrahydrocorticosterone-d5 in Clinical Chemistry Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of clinical chemistry, the accurate quantification of steroid hormones is paramount for the diagnosis and management of a multitude of endocrine disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis, offering superior sensitivity and specificity over traditional immunoassays. A key component of robust LC-MS/MS assays is the use of stable isotope-labeled internal standards to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Tetrahydrocorticosterone-d5 (THC-d5) is a deuterated analog of Tetrahydrocorticosterone, a metabolite of corticosterone. Its structural similarity and distinct mass shift make it an ideal internal standard for the quantification of Tetrahydrocorticosterone and other related steroid hormones in complex biological matrices such as urine and serum. These application notes provide a detailed protocol for the use of THC-d5 in a clinical research setting for steroid profiling.
Signaling Pathways and Clinical Significance
Steroid hormones are synthesized from cholesterol through a series of enzymatic reactions primarily in the adrenal glands and gonads. The measurement of specific steroid profiles can provide critical insights into the functionality of these glands and aid in the diagnosis of conditions such as congenital adrenal hyperplasia, Cushing's syndrome, and Addison's disease. Tetrahydrocorticosterone is a downstream metabolite in the glucocorticoid pathway. Monitoring its levels, along with other key steroids, allows for a comprehensive assessment of the steroidogenic pathway.
Experimental Protocols
This section details a comprehensive protocol for the analysis of urinary steroids using this compound as an internal standard.
Materials and Reagents
-
Tetrahydrocorticosterone (THC) analytical standard
-
This compound (THC-d5) internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
β-Glucuronidase from Helix pomatia
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Human urine samples (calibrators, quality controls, and unknown samples)
Sample Preparation: Enzymatic Hydrolysis and Solid Phase Extraction (SPE)
The majority of steroids in urine are present as glucuronide or sulfate (B86663) conjugates. An enzymatic hydrolysis step is necessary to cleave these conjugates and measure the total steroid concentration.
-
Sample Aliquoting: To 1 mL of each urine sample (calibrator, QC, or unknown), add the internal standard solution containing this compound.
-
Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution to each sample. Vortex and incubate at 55°C for 2 hours to ensure complete hydrolysis of steroid glucuronides.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove interfering polar compounds.
-
Elution: Elute the steroids from the cartridge with 2 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for steroid separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic steroids, followed by a re-equilibration step. A representative gradient is provided in the table below.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
| Time (minutes) | % Mobile Phase B |
| 0.0 | 40 |
| 1.0 | 40 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 40 |
| 12.0 | 40 |
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is required for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for these analytes.
-
Multiple Reaction Monitoring (MRM): The instrument is operated in MRM mode to monitor specific precursor-to-product ion transitions for each analyte and the internal standard. This provides high selectivity and sensitivity.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Tetrahydrocorticosterone | 351.2 | 333.2 | 15 |
| 121.1 | 25 | ||
| This compound (Internal Standard) | 356.2 | 338.2 | 15 |
| 121.1 | 25 |
Note: The exact mass transitions and collision energies should be optimized for the specific instrument being used.
Data Presentation and Method Validation
A comprehensive validation of the LC-MS/MS method should be performed to ensure its reliability for clinical research. Key validation parameters are summarized below.
Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | > 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 0.5 - 5 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 12% |
| Accuracy (% Bias) | 85 - 115% | 90 - 110% |
| Matrix Effect | Within acceptable limits | Minimal with appropriate sample cleanup |
| Recovery | Consistent and reproducible | > 80% |
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantification of Tetrahydrocorticosterone and other steroid metabolites in clinical chemistry. The detailed protocol and performance characteristics outlined in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals, enabling the generation of high-quality data for a better understanding of steroid metabolism in health and disease. The high selectivity and sensitivity of this method make it a powerful tool in the field of endocrinology and clinical diagnostics.
Revolutionizing Steroid Profiling: A High-Throughput Approach Using Deuterated Standards
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of steroid metabolites is crucial for understanding a wide range of physiological and pathological processes. Steroids play a pivotal role in endocrine function, reproduction, inflammation, and metabolism. Consequently, the ability to perform high-throughput screening of these compounds is of significant interest in clinical diagnostics, pharmaceutical research, and anti-doping efforts.[1][2] This application note describes a robust and sensitive high-throughput method for the simultaneous quantification of multiple steroid metabolites in biological matrices, such as serum and plasma. The methodology leverages the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with the use of deuterated internal standards to ensure high accuracy and reproducibility.[3][4][5]
The use of stable isotope-labeled internal standards, particularly deuterated analogs of the target analytes, is fundamental to this approach.[3] These standards exhibit nearly identical chemical and physical properties to their endogenous counterparts, allowing them to co-elute and experience similar ionization effects in the mass spectrometer. This effectively corrects for variations during sample preparation and analysis, mitigating matrix effects and leading to more reliable quantification.[1][4][6]
Experimental Workflow
The overall experimental workflow for the high-throughput analysis of steroid metabolites is designed for efficiency and accuracy, from sample receipt to data analysis. The key stages include automated sample preparation, rapid chromatographic separation, and sensitive detection by tandem mass spectrometry.
Caption: A generalized workflow for the quantitative analysis of steroid metabolites.
Steroid Metabolism Pathway
Steroid hormones are synthesized from cholesterol through a series of enzymatic reactions primarily occurring in the adrenal glands and gonads.[2][7][8] Understanding these pathways is essential for interpreting the results of steroid profiling. The diagram below illustrates the major pathways of steroidogenesis.
Caption: Major pathways of steroid hormone biosynthesis.
Protocols
Sample Preparation
A robust sample preparation protocol is critical for removing interfering substances from the biological matrix and concentrating the analytes of interest.[3] The following protocol is a general guideline and may require optimization for specific matrices and analytes.
Materials:
-
Serum or plasma samples
-
Deuterated internal standard mix in methanol (B129727)
-
Methyl tert-butyl ether (MTBE)
-
Ethyl acetate (B1210297)
-
Ammonium hydroxide
-
Formic acid
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) plates/cartridges
Procedure:
-
Sample Thawing and Spiking: Thaw frozen serum or plasma samples at room temperature. Vortex each sample for 10 seconds. To a 100 µL aliquot of each sample, add 10 µL of the deuterated internal standard mix. Vortex for another 10 seconds.
-
Protein Precipitation (Optional, can be combined with LLE): Add 300 µL of cold acetonitrile to the sample, vortex vigorously for 1 minute, and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Supported Liquid Extraction (SLE):
-
Load the sample onto the SLE plate.
-
Apply a gentle vacuum to pull the sample into the sorbent material.
-
Elute the steroids using a non-polar organic solvent, such as a mixture of ethyl acetate and hexane (e.g., 75:25 v/v).[9]
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of an organic solvent mixture (e.g., MTBE/Ethyl Acetate 50:50 v/v) to the sample.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube.
-
-
Evaporation: Evaporate the solvent from the collected organic fraction under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[3]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.[3]
-
Injection Volume: 5 µL.
Gradient Elution:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 1.0 | 30 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 30 |
| 8.0 | 30 |
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For each steroid and its deuterated internal standard, at least two MRM transitions (a quantifier and a qualifier) should be optimized to ensure accurate identification and quantification.[3]
Quantitative Data
The use of deuterated internal standards allows for accurate and precise quantification of steroid metabolites across a wide dynamic range. The following tables summarize typical performance characteristics of the described method.
Table 1: Lower Limits of Quantification (LLOQ) and Upper Limits of Quantification (ULOQ)
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) |
| Cortisol | 1.0 | 500 |
| Cortisone | 0.5 | 250 |
| Testosterone | 0.05 | 50 |
| Progesterone | 0.1 | 100 |
| Estradiol | 0.005 | 5 |
| Androstenedione | 0.1 | 100 |
| DHEA | 0.2 | 200 |
Note: These values are representative and may vary depending on the specific instrumentation and matrix.
Table 2: Recovery and Precision Data
| Analyte | Recovery (%) | Precision (%RSD) |
| Cortisol | >85% | <10% |
| Cortisone | >85% | <10% |
| Testosterone | >80% | <15% |
| Progesterone | >80% | <15% |
| Estradiol | >75% | <15% |
| Androstenedione | >80% | <15% |
| DHEA | >75% | <15% |
RSD: Relative Standard Deviation[9]
Logical Relationship for Quantification
The fundamental principle behind the use of a deuterated internal standard is the direct comparison of the analyte's signal to the signal of a known concentration of its isotopically labeled counterpart.
Caption: The logical relationship for quantification using a deuterated internal standard.
Conclusion
This application note provides a detailed protocol for the high-throughput, quantitative analysis of a panel of steroid metabolites using deuterated internal standards and LC-MS/MS. The described methodology offers high sensitivity, specificity, and accuracy, making it suitable for a wide range of applications in clinical research, drug development, and other scientific disciplines where precise steroid profiling is required. The automation of sample preparation further enhances throughput, enabling the analysis of large sample cohorts in a timely and cost-effective manner.
References
- 1. Stable isotope labeling - Liquid chromatography/mass spectrometry for quantitative analysis of androgenic and progestagenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroid hormone metabolism [gfmer.ch]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative determination of human serum testosterone via isotope dilution ultra-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texilajournal.com [texilajournal.com]
- 7. Reactome | Metabolism of steroid hormones [reactome.org]
- 8. Steroid - Biosynthesis, Metabolism, Hormones | Britannica [britannica.com]
- 9. Effective Extraction of a Panel of Steroid Hormones from Human Serum | Separation Science [sepscience.com]
Troubleshooting & Optimization
Technical Support Center: Isotopic Exchange in Deuterated Tetrahydrocorticosterone Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to isotopic exchange in deuterated Tetrahydrocorticosterone standards during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern with deuterated Tetrahydrocorticosterone standards?
Isotopic exchange, also known as back-exchange, is an unintended process where deuterium (B1214612) atoms on a deuterated internal standard, such as deuterated Tetrahydrocorticosterone, are replaced by hydrogen atoms from the surrounding environment.[1] This can occur in the presence of protic solvents (e.g., water, methanol), or under acidic or basic conditions.[2] This phenomenon is a significant concern in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), as it can compromise the accuracy and reliability of the results.[2] The loss of deuterium from the internal standard leads to a decrease in its mass-to-charge ratio (m/z), causing a reduction in its signal intensity and potentially an overestimation of the native analyte's concentration.[3]
Q2: Which positions on the Tetrahydrocorticosterone molecule are most susceptible to isotopic exchange?
The stability of deuterium labels is highly dependent on their position within the steroid structure.
-
Highly Labile Positions: Deuterium atoms attached to heteroatoms, such as in hydroxyl (-OH) groups, are highly susceptible to exchange.[1][4]
-
Moderately Labile Positions: Deuterium atoms on carbons adjacent to carbonyl groups (alpha-carbons) are also prone to exchange through a process called keto-enol tautomerism, which can be catalyzed by acids or bases.[2][3]
-
Stable Positions: Deuterium atoms on the steroid ring A (specifically at positions C-1, C-2, C-3, C-4, and C-5) are generally considered non-exchangeable under typical analytical conditions.[5][6] When selecting a deuterated Tetrahydrocorticosterone standard, it is crucial to choose one where the deuterium labels are on stable carbon positions to minimize the risk of back-exchange.
Q3: How can I prevent or minimize isotopic exchange during my experiments?
Several strategies can be employed to mitigate isotopic exchange:
-
Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile, dioxane) for sample preparation and storage.[1] If aqueous solutions are necessary, consider using deuterated solvents like deuterium oxide (D₂O).[3]
-
pH Control: The rate of hydrogen-deuterium exchange is pH-dependent, with a minimum rate typically observed between pH 2 and 3.[2] Avoid strongly acidic or basic conditions.
-
Temperature Control: Higher temperatures accelerate the rate of exchange.[1] Therefore, it is recommended to keep samples, standards, and autosamplers cooled, ideally at sub-zero temperatures (e.g., -20°C) to slow down the exchange rate.[7]
-
Minimize Exposure Time: Reduce the time the deuterated standard is in contact with protic solvents or exposed to unfavorable pH and temperature conditions.[3]
Q4: What are the alternatives to using deuterated standards to avoid exchange issues?
While deuterated standards are widely used, stable isotope-labeled internal standards using Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are preferred alternatives to circumvent exchange problems. These isotopes are not susceptible to exchange. However, the synthesis of ¹³C and ¹⁵N labeled compounds is often more complex and expensive compared to deuterium labeling.[8]
Troubleshooting Guides
Guide 1: Inconsistent or Declining Internal Standard Signal
Symptom: You observe a decreasing signal for your deuterated Tetrahydrocorticosterone internal standard across a series of injections or in different samples.
Potential Cause: This is a classic symptom of isotopic back-exchange, where the deuterated standard is losing its deuterium labels and converting to the unlabeled form.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard signals.
Detailed Steps:
-
Review Storage Conditions: Verify that the deuterated standard is stored in an appropriate solvent (preferably aprotic) and at the recommended temperature.[1]
-
Examine Sample Preparation: Scrutinize the sample preparation workflow for any steps involving high temperatures, extreme pH, or prolonged exposure to protic solvents.[3]
-
Investigate LC-MS Conditions: Ensure the mobile phase pH is within the optimal range (typically 2-3) and the column temperature is kept low.[2]
-
Analyze Internal Standard in a Blank Matrix: Prepare a sample containing only the deuterated internal standard in the same matrix as your study samples and analyze it over time to assess its stability under your specific experimental conditions.
-
Compare Mass Spectra: Acquire mass spectra of the deuterated standard at the beginning and end of an analytical run to look for an increase in the signal of the unlabeled analyte, which would indicate back-exchange.
-
Optimize Conditions or Select a More Stable Standard: If back-exchange is confirmed, optimize your experimental conditions (pH, temperature, solvent) to minimize it. If the problem persists, consider using a deuterated standard with labels in more stable positions or a ¹³C-labeled standard.
Guide 2: Chromatographic Shift Between Analyte and Internal Standard
Symptom: The deuterated Tetrahydrocorticosterone internal standard has a slightly different retention time than the native Tetrahydrocorticosterone.
Potential Cause: This phenomenon is known as the "isotope effect".[1] The C-D bond is slightly stronger than the C-H bond, which can lead to subtle differences in chromatographic behavior, especially with a higher number of deuterium substitutions. While often minor, this can affect accurate quantification if not properly addressed.
Troubleshooting Workflow:
Caption: Logical workflow for addressing retention time shifts.
Detailed Steps:
-
Verify Peak Integration: Ensure that your data processing software is correctly integrating both the analyte and the internal standard peaks, even with the slight shift in retention time.
-
Optimize Chromatography: Adjusting the mobile phase gradient or temperature may help to minimize the retention time difference.
-
Evaluate Internal Standard Suitability: As long as the retention time shift is consistent and the peaks are well-resolved from any interfering signals, it may not negatively impact quantification.
-
Consider an Alternative Internal Standard: If the shift is significant and affects the reliability of your results, consider using an internal standard with fewer deuterium atoms or a ¹³C-labeled standard, which is less prone to chromatographic shifts.
Data Presentation
| Parameter | Condition Increasing Exchange Rate | Condition Decreasing Exchange Rate |
| pH | High (>7) or Low (<2) | Near pH 2-3 |
| Temperature | High | Low (Sub-zero preferred)[7] |
| Solvent | Protic (e.g., Water, Methanol) | Aprotic (e.g., Acetonitrile) |
| Position of Deuterium | On Heteroatoms (-OH), Alpha to Carbonyls | On Steroid Carbon Skeleton (e.g., Ring A)[5][6] |
| Exposure Time | Long | Short |
Experimental Protocols
Protocol: Assessing the Isotopic Stability of a Deuterated Tetrahydrocorticosterone Standard
Objective: To determine the stability of a deuterated Tetrahydrocorticosterone standard under specific experimental conditions and quantify the extent of back-exchange.
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the deuterated Tetrahydrocorticosterone standard in an aprotic solvent (e.g., acetonitrile) at a known concentration.
-
Prepare a working solution by diluting the stock solution in the final experimental solvent mixture (e.g., mobile phase, sample matrix).
-
-
Time-Point Incubation:
-
Divide the working solution into several aliquots.
-
Analyze one aliquot immediately (T=0) using LC-MS/MS.
-
Incubate the remaining aliquots under the desired experimental conditions (e.g., specific pH, temperature).
-
Analyze the aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours).
-
-
LC-MS/MS Analysis:
-
Use a validated LC-MS/MS method to analyze both the deuterated and non-deuterated forms of Tetrahydrocorticosterone.
-
Monitor the specific mass transitions for both compounds.
-
-
Data Analysis:
-
Calculate the peak area ratio of the non-deuterated form to the deuterated form at each time point.
-
An increase in this ratio over time indicates the occurrence of back-exchange.
-
Plot the percentage of back-exchange (calculated from the increase in the unlabeled signal relative to the initial total signal) against time to determine the rate of exchange under the tested conditions.
-
Experimental Workflow Diagram:
Caption: Workflow for assessing the stability of a deuterated standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Subzero Celsius separations in three-zone temperature controlled hydrogen deuterium exchange mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of multiply deuterium-labeled cortisol [ouci.dntb.gov.ua]
Technical Support Center: Troubleshooting Tetrahydrocorticosterone-d5 Signal Instability in Mass Spectrometry
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal instability with Tetrahydrocorticosterone-d5 (THC-d5) in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THC-d5) and why is it used in mass spectrometry?
A1: this compound is a deuterated form of Tetrahydrocorticosterone, a metabolite of corticosterone. In mass spectrometry, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of endogenous Tetrahydrocorticosterone. SIL-IS are considered the gold standard for compensating for variations during sample preparation and analysis, including matrix effects.[1][2]
Q2: What are the common causes of signal instability for THC-d5?
A2: Signal instability for THC-d5, and deuterated steroids in general, can stem from several factors:
-
Matrix Effects: Co-eluting compounds from the biological matrix (e.g., urine, plasma) can suppress or enhance the ionization of THC-d5, leading to variable signal intensity.[1][3]
-
Chromatographic Issues: Poor chromatographic separation between THC-d5 and its non-labeled counterpart or other matrix components can lead to differential matrix effects.[4]
-
Ion Source Conditions: Suboptimal ion source parameters, such as temperature and gas flow rates, can cause inconsistent ionization.
-
Mobile Phase Composition: The pH, organic solvent, and additives in the mobile phase can significantly influence the ionization efficiency of steroids.
-
Instrument Contamination: Buildup of contaminants in the ion source or mass spectrometer can lead to a gradual or sudden loss of signal.
-
Internal Standard Quality: The purity and stability of the THC-d5 standard are crucial for reliable results.[5]
Q3: Can the isotopic purity of THC-d5 affect my results?
A3: Yes, the isotopic purity of THC-d5 is critical. The standard should have a high degree of deuteration to minimize its contribution to the signal of the non-labeled analyte.[5] Commercially available standards typically have high isotopic purity (e.g., ≥98 atom % D).
Troubleshooting Guides
Problem: Poor Reproducibility of THC-d5 Signal Across a Batch
This is often observed as a drifting signal (upwards or downwards) or random fluctuations in the peak area of THC-d5 in quality control (QC) samples or throughout an analytical run.
Initial Checks:
-
Visual Inspection of Chromatography: Examine the peak shape of THC-d5. Poor peak shape (e.g., fronting, tailing, or splitting) can indicate chromatographic problems.
-
Review Instrument Performance: Check the system pressure for any unusual fluctuations. Ensure the mass spectrometer has been recently tuned and calibrated.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor THC-d5 signal reproducibility.
Detailed Troubleshooting Steps:
| Question | Possible Cause | Recommended Action |
| Is the Liquid Chromatography (LC) system stable? | Column Degradation: Loss of stationary phase or contamination can alter retention times and peak shapes. | - Replace the analytical column. - Implement a column washing protocol between batches. |
| Mobile Phase Issues: Contamination, incorrect preparation, or degradation of mobile phase components. | - Prepare fresh mobile phases using high-purity solvents and additives. - Filter mobile phases before use. | |
| Are the Mass Spectrometer (MS) settings optimized? | Ion Source Contamination: A dirty ion source is a common cause of signal drift and loss of sensitivity. | - Clean the ion source according to the manufacturer's instructions. |
| Suboptimal Source Parameters: Inappropriate temperature, gas flows, or voltages can lead to unstable ionization. | - Perform an infusion analysis of THC-d5 to optimize ion source parameters (e.g., nebulizer gas, drying gas temperature, capillary voltage). | |
| Is there an issue with sample preparation or matrix effects? | Differential Matrix Effects: Even with a deuterated internal standard, a slight shift in retention time can expose the analyte and internal standard to different levels of ion suppression if they elute in a region of changing matrix interference.[4] | - Adjust the chromatographic gradient to ensure co-elution of THC and THC-d5. - Improve sample clean-up to remove interfering matrix components. Solid-phase extraction (SPE) is commonly used for urinary steroid analysis.[4] - Consider sample dilution to reduce the concentration of matrix components. |
| Could the THC-d5 internal standard be the problem? | Degradation of Internal Standard: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. | - Prepare a fresh stock solution of THC-d5 from the solid material. - Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.[7] |
| Incorrect Concentration: Errors in the preparation of the internal standard working solution. | - Carefully reprepare the internal standard solution and verify its concentration. |
Problem: Complete Loss of THC-d5 Signal
A sudden and complete loss of the THC-d5 signal is indicative of a more critical system failure.
Troubleshooting Workflow:
Caption: Diagnostic workflow for a complete loss of THC-d5 signal.
Detailed Troubleshooting Steps:
| Question | Possible Cause | Recommended Action |
| Is the mass spectrometer detecting any ions? | No spray from the ion source: A blockage in the sample path or a failure of the electrospray needle. | - Visually inspect the spray needle for a stable spray. If there is no spray, check for clogs in the tubing and needle.[8] |
| Detector Failure: The mass spectrometer's detector may not be functioning correctly. | - Check the detector voltage in the instrument software. Follow the manufacturer's guidelines for detector diagnostics.[8] | |
| Is the LC system delivering the sample to the mass spectrometer? | LC Pump Malfunction: The pumps may not be delivering the mobile phase correctly. | - Check the pump pressure and ensure it is stable and within the expected range. |
| Autosampler Issue: The autosampler may not be injecting the sample. | - Verify the autosampler's mechanical movements and check for any error messages. | |
| Leak in the System: A leak can prevent the sample from reaching the mass spectrometer. | - Systematically check all fittings and connections for any signs of leakage.[9] |
Experimental Protocols
Protocol 1: Ion Source Optimization for THC-d5
Objective: To determine the optimal ion source parameters for stable and efficient ionization of THC-d5.
Materials:
-
THC-d5 standard solution (e.g., 100 ng/mL in 50:50 methanol:water).
-
Syringe pump.
-
Mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Set up the mass spectrometer for direct infusion.
-
Infuse the THC-d5 standard solution at a constant flow rate (e.g., 10 µL/min).
-
While monitoring the signal intensity of the THC-d5 precursor ion, systematically vary the following parameters one at a time:
-
Capillary voltage.
-
Nebulizer gas pressure.
-
Drying gas flow rate and temperature.
-
-
For each parameter, create a plot of signal intensity versus the parameter value to identify the optimal setting.
-
Once individual parameters are optimized, fine-tune the combination of settings for maximum signal stability and intensity.
Protocol 2: Evaluation of Matrix Effects
Objective: To assess the extent of ion suppression or enhancement on the THC-d5 signal from the sample matrix.
Materials:
-
Blank matrix (e.g., steroid-free urine).
-
THC-d5 standard solution.
-
Processed biological samples.
Procedure:
-
Set A: Prepare a solution of THC-d5 in the mobile phase.
-
Set B: Spike the same concentration of THC-d5 into an extracted blank matrix.
-
Analyze both sets of samples using the LC-MS/MS method.
-
Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Data Presentation:
Table 1: Example of Ion Source Optimization Data for THC-d5
| Parameter | Setting 1 | Setting 2 | Setting 3 | Optimal Setting |
| Drying Gas Temp (°C) | 300 | 350 | 400 | 350 |
| Relative Intensity | 85% | 100% | 92% | |
| Nebulizer Gas (psi) | 30 | 40 | 50 | 40 |
| Relative Intensity | 90% | 100% | 95% | |
| Capillary Voltage (kV) | 3.0 | 3.5 | 4.0 | 3.5 |
| Relative Intensity | 88% | 100% | 97% |
Table 2: Example of Matrix Effect Evaluation in Urine Samples
| Analyte | Peak Area (Mobile Phase) | Peak Area (Extracted Blank Urine) | Matrix Effect (%) |
| THC-d5 | 1,500,000 | 1,275,000 | 85% (Ion Suppression) |
This guide provides a starting point for troubleshooting THC-d5 signal instability. For persistent issues, it is recommended to consult the instrument manufacturer's technical support.
References
- 1. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. marker-test.de [marker-test.de]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gmi-inc.com [gmi-inc.com]
- 7. benchchem.com [benchchem.com]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. gentechscientific.com [gentechscientific.com]
Technical Support Center: Troubleshooting Chromatographic Peak Shape Issues with Tetrahydrocorticosterone-d5
Welcome to the technical support center for the chromatographic analysis of Tetrahydrocorticosterone-d5. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common peak shape abnormalities encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape issues observed with this compound?
A1: The most frequently encountered issues are peak tailing, peak fronting, peak broadening, and split peaks. These issues can compromise the accuracy and precision of your quantification.
Q2: What causes peak tailing for this compound?
A2: Peak tailing, where the latter half of the peak is wider than the front half, is often due to secondary interactions between the analyte and the stationary phase. For silica-based columns, residual silanols can interact with the polar functional groups on the this compound molecule. Other causes include column overload, contamination of the column or system, and an inappropriate mobile phase pH.[1][2][3]
Q3: My this compound peak is fronting. What could be the cause?
A3: Peak fronting, an asymmetry where the front of the peak is broader than the back, can be caused by column overload (injecting too high a concentration of the analyte), poor sample solubility in the mobile phase, or a physical issue with the column such as a collapse of the packing bed.[4][5][6]
Q4: Why are my this compound peaks broad?
A4: Peak broadening can result from several factors including large extra-column volume (e.g., excessively long tubing), a flow rate that is too low, or degradation of the column's stationary phase.[7] A mismatch in temperature between the column and the mobile phase can also contribute to broader peaks.
Q5: What should I do if I see split peaks for this compound?
A5: Split peaks can indicate a problem at the head of the column, such as a partially clogged inlet frit or a void in the packing material. It can also be caused by the injection of the sample in a solvent that is much stronger than the mobile phase, leading to sample precipitation on the column.[4][7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving chromatographic peak shape problems with this compound.
Issue 1: Peak Tailing
Peak tailing is a common issue in the analysis of polar compounds like corticosteroids.
Troubleshooting Workflow for Peak Tailing
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. halocolumns.com [halocolumns.com]
- 3. synnovis.co.uk [synnovis.co.uk]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. eva.mpg.de [eva.mpg.de]
- 6. 949chemical.com [949chemical.com]
- 7. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Tetrahydrocorticosterone
Welcome to the technical support center for the quantification of Tetrahydrocorticosterone and its deuterated internal standard, Tetrahydrocorticosterone-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Tetrahydrocorticosterone?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Tetrahydrocorticosterone, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), significantly affecting the accuracy, precision, and sensitivity of the analytical method.[2] In the analysis of steroids, common matrix components like salts, lipids, and proteins are often the cause of these effects.[1]
Q2: How does using this compound as an internal standard help mitigate matrix effects?
A2: A deuterated internal standard like this compound is considered the gold standard for compensating for matrix effects.[1] Because it is chemically almost identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift causes the analyte and internal standard to elute in regions with different degrees of ion suppression, it can lead to inaccurate quantification.[3] This is known as differential matrix effects.
Q4: How can I experimentally determine if matrix effects are the cause of poor accuracy and precision in my Tetrahydrocorticosterone assay?
A4: The presence and extent of matrix effects can be quantitatively assessed using a post-extraction spike experiment. This involves comparing the peak area of an analyte in a post-extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. A post-column infusion experiment can also be performed to qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the quantification of Tetrahydrocorticosterone using this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of analyte/internal standard area ratio | Inconsistent matrix effects across different samples. Differential matrix effects where the analyte and internal standard are not affected equally. | - Optimize Sample Preparation: Employ a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) to remove more interfering matrix components.[1] - Optimize Chromatography: Adjust the mobile phase gradient or change the analytical column to improve separation of the analyte from matrix interferences. |
| Analyte and deuterated internal standard do not co-elute | Deuterium (B1214612) Isotope Effect: The heavier deuterium atoms can alter the retention time of the internal standard compared to the analyte.[5] Column Degradation: Loss of stationary phase or column contamination can affect separation. | - Chromatographic Optimization: Modify the mobile phase composition, gradient, or temperature to improve co-elution.[5] - Column Replacement: Replace the analytical column with a new one of the same type. |
| Unexpectedly high or low analyte concentrations | Significant Ion Suppression/Enhancement: Co-eluting matrix components are suppressing or enhancing the ionization of the target analyte more than the internal standard.[4] Internal Standard Issues: Incorrect concentration of the internal standard solution or isotopic exchange (loss of deuterium). | - Evaluate with Post-Column Infusion: Identify retention time regions of ion suppression or enhancement. - Adjust Chromatography: Alter chromatographic conditions to shift the analyte's retention time away from these regions. - Verify Internal Standard: Prepare a fresh internal standard solution and verify its concentration. Check for potential isotopic exchange by analyzing the internal standard for the presence of the unlabeled analyte. |
| Low signal intensity or no peak detected | Significant Ion Suppression: High levels of matrix components are severely suppressing the analyte signal.[2] | - Improve Sample Preparation: Switch from a simple protein precipitation to a more effective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[1] - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
Quantitative Data Summary
The following table summarizes typical performance data from validated LC-MS/MS methods for the analysis of corticosteroids, including related tetrahydro-metabolites, in biological matrices. This data can serve as a benchmark for your own method development and validation.
| Analyte | Matrix | Lower Limit of Quantification (LLOQ) | Recovery (%) | Matrix Effect (%) | Reference |
| Tetrahydroaldosterone (B195565) | Human Urine | 25 pg/mL | 86.3 - 114 | 85.1 - 115 | [6] |
| Tetrahydrocortisol | Bovine Urine | 0.5 ng/mL | 75 - 114 | Minimal | [7] |
| allo-Tetrahydrocortisol | Bovine Urine | 0.5 ng/mL | 75 - 114 | Minimal | [7] |
| Tetrahydrocortisone | Bovine Urine | 0.5 ng/mL | 75 - 114 | Minimal | [7] |
Experimental Protocols
Protocol 1: Quantitative Evaluation of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for Tetrahydrocorticosterone in a specific biological matrix.
Methodology:
-
Preparation of Sample Sets:
-
Set A (Neat Solution): Prepare a standard solution of Tetrahydrocorticosterone and this compound in a clean solvent (e.g., mobile phase) at a known concentration (e.g., mid-level QC).
-
Set B (Post-Extraction Spiked Matrix): Obtain at least six different lots of blank biological matrix. Process these blank samples through the entire extraction procedure. After the final extraction step, spike the resulting extracts with the Tetrahydrocorticosterone and this compound standards to the same final concentration as in Set A.
-
-
Analysis:
-
Inject the samples from Set A and Set B into the LC-MS/MS system.
-
-
Calculation of Matrix Factor (MF):
-
Calculate the Matrix Factor using the following formula:
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 indicates no matrix effect.
-
-
Calculation of IS-Normalized Matrix Factor:
-
Calculate the IS-Normalized MF to assess the ability of the internal standard to compensate for matrix effects:
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be within an acceptable range (e.g., <15%).
-
Protocol 2: Solid-Phase Extraction (SPE) for Corticosteroid Analysis
Objective: To provide a cleaner sample extract compared to protein precipitation, thereby reducing matrix effects.
Methodology:
-
Sample Pre-treatment:
-
Thaw frozen biological samples (e.g., plasma, urine) at room temperature.
-
Centrifuge the samples to pellet any particulate matter.
-
-
SPE Cartridge Conditioning:
-
Condition a suitable SPE cartridge (e.g., C18) by passing methanol (B129727) followed by water through it.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the Tetrahydrocorticosterone and this compound from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression for Tetrahydrocorticosterone-d5
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing ion suppression in the analysis of Tetrahydrocorticosterone-d5.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue: My this compound peak area is unexpectedly low and variable. Could this be ion suppression?
Answer: Yes, low and inconsistent peak areas are classic signs of ion suppression.[1] Ion suppression occurs when co-eluting molecules from your sample matrix interfere with the ionization of your analyte in the mass spectrometer's source, leading to a reduced signal.
Issue: How can I confirm that ion suppression is affecting my analysis?
Answer: A post-column infusion experiment is a definitive way to identify ion suppression. This involves infusing a constant flow of a Tetrahydrocorticosterone standard into the mass spectrometer while injecting a blank matrix sample onto the LC column. A significant drop in the baseline signal at the retention time of your analyte indicates the presence of co-eluting species that are causing ion suppression.
Issue: What are the most common sources of ion suppression when analyzing this compound in biological samples?
Answer: The primary sources of ion suppression in bioanalytical samples are endogenous matrix components that are not sufficiently removed during sample preparation. For corticosteroids analyzed in complex matrices like plasma or urine, the main culprits include:
-
Phospholipids (B1166683): Abundant in plasma and serum, these are known to cause significant ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection or preparation can hinder the ionization of analytes.
-
Proteins and Peptides: Although larger proteins are typically removed, residual peptides can still co-elute and interfere with ionization.
-
Other Endogenous Molecules: Complex matrices like urine and plasma contain numerous other small molecules that can cause interference.
Issue: My deuterated internal standard (this compound) signal is also low. Shouldn't it compensate for ion suppression?
Answer: Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification through ratio analysis. However, differential ion suppression can occur if there is a slight chromatographic separation between the analyte and the internal standard due to the "deuterium isotope effect." This can lead to each compound being affected differently by the matrix, resulting in inaccurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a matrix effect phenomenon observed in liquid chromatography-mass spectrometry (LC-MS). It is a reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix. This competition for ionization in the MS source leads to a decreased signal for the analyte of interest.
Q2: Which sample preparation technique is best for minimizing ion suppression for this compound?
A2: The optimal technique depends on the sample matrix and required sensitivity.
-
Solid-Phase Extraction (SPE) is highly effective at removing phospholipids and salts, providing a clean extract. Mixed-mode SPE can be particularly useful for complex matrices.
-
Liquid-Liquid Extraction (LLE) offers a good cleanup by partitioning the analyte into an immiscible organic solvent, leaving many interferences behind.
-
Protein Precipitation (PPT) is a simpler and faster method but generally results in a less clean extract and may be more prone to significant ion suppression.
Q3: How can I modify my LC-MS method to reduce ion suppression?
A3:
-
Chromatographic Separation: Improving the separation between this compound and interfering matrix components is crucial. This can be achieved by optimizing the mobile phase gradient, changing the analytical column to one with a different stationary phase chemistry, or adjusting the flow rate.
-
Ionization Technique: If your instrument allows, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can be beneficial. APCI is generally less susceptible to ion suppression for many compounds, including steroids.
Q4: Can diluting my sample help reduce ion suppression?
A4: Yes, diluting the sample can reduce the concentration of matrix components that cause ion suppression. However, this will also dilute your analyte, which may compromise the sensitivity of the assay. This approach is a trade-off between reducing matrix effects and maintaining adequate signal intensity.
Data Presentation
The following table summarizes representative data on the matrix effect for corticosteroids using different sample preparation techniques. A matrix effect value of 100% indicates no ion suppression or enhancement. Values below 100% indicate ion suppression, while values above 100% indicate ion enhancement.
| Analyte | Sample Preparation Method | Matrix | Matrix Effect (%) | Reference |
| Tetrahydroaldosterone | Solid-Phase Extraction (SPE) | Urine | 85.1 - 115 | [2] |
| Cortisol | Liquid-Liquid Extraction (LLE) | Plasma | 84.7 | [3] |
| Cortisone | Liquid-Liquid Extraction (LLE) | Plasma | 72.7 | [3] |
| Prednisolone | Protein Precipitation (PPT) followed by LLE | Plasma | 74.5 | [3] |
| Dexamethasone | Protein Precipitation (PPT) followed by LLE | Plasma | 82.3 | [3] |
Note: Data for Tetrahydroaldosterone, a structurally similar tetrahydro-metabolite of a corticosteroid, is provided as a proxy for Tetrahydrocorticosterone. The degree of ion suppression is analyte and matrix-dependent.
Experimental Protocols
Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece
-
Tetrahydrocorticosterone standard solution
-
Extracted blank matrix sample (e.g., plasma or urine)
Methodology:
-
Prepare a standard solution of Tetrahydrocorticosterone at a concentration that provides a stable signal.
-
Set up the LC system with the analytical column.
-
Connect the outlet of the LC column to one inlet of a tee-piece.
-
Connect a syringe pump containing the Tetrahydrocorticosterone standard solution to the other inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the mass spectrometer's ion source.
-
Begin infusing the standard solution at a constant flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal is achieved for Tetrahydrocorticosterone, inject the extracted blank matrix sample onto the LC column.
-
Monitor the signal for Tetrahydrocorticosterone throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.
Sample Preparation: Solid-Phase Extraction (SPE) for Corticosteroids in Urine
Objective: To extract and clean up corticosteroids from a urine matrix to minimize ion suppression. This protocol is adapted from a method for synthetic corticosteroids.[4]
Materials:
-
Mixed-mode polymeric strong anion exchange SPE columns
-
Urine sample
-
β-glucuronidase/aryl sulfatase (if analyzing conjugated steroids)
-
Internal standard solution (this compound)
-
Water
-
Elution solvent (e.g., acidic methanol/ethyl acetate)
Methodology:
-
Hydrolysis (Optional): To a volume of urine, add β-glucuronidase/aryl sulfatase and incubate to deconjugate the steroids.
-
Sample Pre-treatment: Add the internal standard (this compound) to the urine sample.
-
SPE Column Conditioning: Condition the SPE column with methanol followed by water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE column.
-
Washing: Wash the column with water to remove polar interferences, followed by a wash with a weak organic solvent (e.g., hexane) to remove non-polar interferences.
-
Elution: Elute the analytes with an appropriate solvent mixture (e.g., 2% formic acid in methanol/ethyl acetate (B1210297) (1:1)).[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Corticosteroids in Plasma
Objective: To extract corticosteroids from a plasma matrix using liquid-liquid partitioning.
Materials:
-
Plasma sample
-
Internal standard solution (this compound)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Water
-
Centrifuge
Methodology:
-
Sample Pre-treatment: To a volume of plasma, add the internal standard (this compound).
-
Extraction: Add the extraction solvent (e.g., diethyl ether) at a 5:1 (v/v) solvent-to-sample ratio.[5]
-
Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube. For maximum recovery, this extraction step can be repeated.
-
Evaporation and Reconstitution: Evaporate the collected organic phase to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Mechanism of Ion Suppression in Electrospray Ionization (ESI).
Caption: Troubleshooting Workflow for Ion Suppression.
Caption: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Quantification of 6 glucocorticoids in human plasma by liquid chromatography tandem mass spectrometry: method development, validation, and assessment of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Addressing Isotopic Interference with Tetrahydrocorticosterone-d5
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using Tetrahydrocorticosterone-d5 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
A1: this compound is a deuterium-labeled version of Tetrahydrocorticosterone.[1] It is commonly used as an internal standard in quantitative analyses, such as those performed with Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Using a stable isotope-labeled internal standard like this compound is considered the best practice in bioanalysis because it has similar physical and chemical properties to the analyte (the substance being measured).[4][5] This similarity helps to control for variability during sample extraction, HPLC injection, and ionization, leading to more accurate and robust results.[4]
Q2: What is isotopic interference and how can it affect my results when using this compound?
A2: Isotopic interference occurs when the isotopic signature of your analyte overlaps with the signal of your internal standard, in this case, this compound. Naturally occurring stable isotopes (like ¹³C, ¹⁵N, ¹⁸O) in the unlabeled analyte can produce small signals at higher mass-to-charge ratios (M+1, M+2, etc.).[6] This can lead to an artificially high signal for the deuterated internal standard, a phenomenon sometimes referred to as "cross-talk".[7] This interference can introduce a non-linear relationship in your calibration curve and bias your quantitative results, potentially leading to an overestimation of the labeled species.[6][7] This issue becomes more significant with higher molecular weight compounds and at high analyte-to-internal standard concentration ratios.[7]
Q3: My quantitative results are inconsistent and inaccurate. Could this compound be the cause?
A3: Inaccurate or inconsistent quantitative results, despite using a deuterated internal standard like this compound, can stem from several factors.[8] Common issues include a lack of co-elution between the analyte and the internal standard, the presence of isotopic or chemical impurities in the standard, unexpected isotopic exchange, or differential matrix effects.[8][9] Even with perfect co-elution, the analyte and the deuterated internal standard can experience different levels of ion suppression or enhancement from components in the sample matrix, which can compromise analytical accuracy.[8]
Troubleshooting Guides
Issue 1: Inaccurate Quantification and Poor Reproducibility
This guide will help you troubleshoot common causes of inaccurate and irreproducible quantitative results when using this compound.
Troubleshooting Steps:
-
Verify Co-elution of Analyte and Internal Standard:
-
Problem: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[8] This separation can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.[8][10]
-
Solution: Overlay the chromatograms of the analyte and this compound to confirm they are co-eluting completely.[8] If separation is observed, consider adjusting your chromatographic method, for instance, by using a column with lower resolution to ensure both compounds elute as a single peak.[8][10]
-
-
Assess the Purity of the Internal Standard:
-
Problem: The this compound standard may contain unlabeled Tetrahydrocorticosterone as an impurity.[5][7] This will lead to an inaccurate response ratio and skewed quantification.
-
Solution: Evaluate the purity of your internal standard. If significant impurities are present, this can compromise your results.[5] It may be necessary to obtain a new, higher-purity standard.
-
-
Evaluate for Isotopic Exchange:
-
Problem: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange.[9] This can alter the mass of the internal standard and affect quantification. Storing deuterated compounds in acidic or basic solutions should generally be avoided.[11]
-
Solution: Carefully select the labeling positions on the deuterated standard to minimize the risk of exchange.[9] If back-exchange is suspected, consider using an internal standard labeled with a more stable isotope, such as ¹³C.[9]
-
-
Investigate Matrix Effects:
-
Problem: Components in the sample matrix (e.g., plasma, urine) can enhance or suppress the ionization of the analyte and/or the internal standard.[12] Even with co-elution, these effects may not be identical for both compounds, leading to what is known as differential matrix effects.[8]
-
Solution: Conduct a post-extraction addition experiment to evaluate the extent of the matrix effect.[8] Effective sample cleanup procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help to remove interfering matrix components.[13][14]
-
Experimental Protocols & Methodologies
Protocol: Assessing and Correcting for Isotopic Interference
This protocol outlines a general procedure to identify and correct for the contribution of the unlabeled analyte's isotopic signal to the this compound signal.
Methodology:
-
Acquire High-Resolution Mass Spectra: Obtain a high-resolution mass spectrum of a high-concentration standard of the unlabeled Tetrahydrocorticosterone. This will allow you to clearly resolve and measure the relative intensities of the monoisotopic peak (M) and the subsequent isotope peaks (M+1, M+2, etc.).[6]
-
Determine Isotopic Contribution: Calculate the percentage of the M+5 signal relative to the monoisotopic (M) signal for the unlabeled analyte. This represents the degree of interference.
-
Apply a Correction Factor: For your experimental samples, measure the intensity of the monoisotopic peak of the unlabeled analyte. Use the percentage calculated in step 2 to determine the signal contribution to the this compound peak.
-
Correct the Internal Standard Signal: Subtract the calculated interference signal from the measured signal of this compound.
-
Non-Linear Calibration: In cases of significant interference, a linear calibration curve may not be appropriate. Consider using a non-linear fitting model that accounts for the "cross-talk" between the analyte and the internal standard.[7]
Data Presentation
Table 1: Potential Sources of Error and Corresponding Solutions
| Potential Issue | Description | Recommended Action | Relevant Citation(s) |
| Lack of Co-elution | The deuterated internal standard and the analyte have different retention times in the chromatographic separation. | Modify the chromatographic method (e.g., change the column or gradient) to ensure complete co-elution. | [8][10] |
| Isotopic Interference | The natural isotopic abundance of the analyte contributes to the signal of the deuterated internal standard. | Use high-resolution mass spectrometry to separate the signals or apply a mathematical correction. | [6][7][15] |
| Impure Internal Standard | The deuterated internal standard contains unlabeled analyte as an impurity. | Verify the purity of the internal standard. Obtain a new standard if necessary. | [5] |
| Isotopic Exchange | Deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding environment. | Choose an internal standard with stable labeling. Avoid storing in acidic or basic solutions. | [9][11] |
| Differential Matrix Effects | The analyte and internal standard are affected differently by ion suppression or enhancement from the sample matrix. | Implement more rigorous sample cleanup procedures (e.g., SPE, LLE). Conduct matrix effect studies. | [8][14] |
Visualizations
Caption: Troubleshooting workflow for inaccurate quantification.
Caption: Logical pathway for correcting isotopic interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Internal Standard Response with Tetrahydrocorticosterone-d5
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues of inconsistent internal standard (IS) response specifically when using Tetrahydrocorticosterone-d5 (THC-d5) in bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent this compound response in LC-MS/MS analysis?
Inconsistent internal standard response for THC-d5 can stem from a variety of factors, much like other deuterated internal standards. The most common culprits include:
-
Matrix Effects: Variations in the composition of the biological matrix (e.g., plasma, urine) between samples can lead to differential ionization suppression or enhancement of the THC-d5 signal.
-
Sample Preparation Variability: Inconsistencies in extraction efficiency, pipetting errors, or incomplete protein precipitation can introduce variability in the final concentration of THC-d5 across samples.
-
Isotopic Exchange (H/D Exchange): Deuterium atoms on the THC-d5 molecule can exchange with hydrogen atoms from the sample matrix or solvents, particularly under certain pH and temperature conditions. This can alter the mass-to-charge ratio and lead to a decreased signal for the intended deuterated molecule.
-
Chromatographic Issues: Poor chromatographic resolution between THC-d5 and co-eluting matrix components can lead to ion suppression. Additionally, a chromatographic shift between the analyte (Tetrahydrocorticosterone) and THC-d5 can result in differential matrix effects.
-
Instability of THC-d5: Degradation of the internal standard during sample collection, storage, or processing can lead to a decreased response.
-
Instrument-Related Issues: Fluctuations in the mass spectrometer's performance, such as a dirty ion source or detector fatigue, can cause a drift in the IS signal over the course of an analytical run.
Q2: My this compound signal is consistently low across all samples. What should I investigate first?
A consistently low signal for THC-d5 across an entire batch of samples often points to a systemic issue. Here’s a prioritized troubleshooting approach:
-
Check the Internal Standard Working Solution:
-
Concentration: Verify the concentration of your THC-d5 working solution. An error in dilution is a common cause.
-
-
Instrument Performance:
-
Tuning and Calibration: Confirm that the mass spectrometer is properly tuned and calibrated.
-
Source Conditions: Optimize the ion source parameters (e.g., temperature, gas flows) for THC-d5. In-source fragmentation of steroids can occur, so it's crucial to use optimal conditions to minimize this.
-
-
Sample Preparation:
-
Extraction Recovery: Evaluate the extraction efficiency of your method for THC-d5. A consistently poor recovery will result in a low signal.
-
Q3: I am observing a gradual decrease in the this compound signal throughout my analytical run. What could be the cause?
A downward drift in the internal standard response can be attributed to several factors:
-
Instrument Drift: This is a common cause and can be due to the ion source becoming progressively dirty during the run or a decline in detector performance.
-
Adsorption: THC-d5 may be adsorbing to the surfaces of the autosampler vial, tubing, or the analytical column.
-
Instability in the Autosampler: The processed samples containing THC-d5 may be degrading while sitting in the autosampler. While specific stability data is limited, it is known that some steroids can be sensitive to temperature and light.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
Matrix effects are a primary cause of inconsistent internal standard response. This guide provides a systematic approach to identify and minimize their impact.
Experimental Protocol: Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Tetrahydrocorticosterone and THC-d5 in a clean solvent (e.g., methanol/water).
-
Set B (Post-Extraction Spike): Blank biological matrix (e.g., plasma, urine) is extracted first, and then spiked with Tetrahydrocorticosterone and THC-d5.
-
Set C (Pre-Extraction Spike): Blank biological matrix is spiked with Tetrahydrocorticosterone and THC-d5 before the extraction process.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
By comparing the matrix effect on the analyte and THC-d5, you can determine if there are differential matrix effects.
-
Data Presentation: Hypothetical Matrix Effect Evaluation
| Sample Set | Analyte Peak Area (Analyte) | IS Peak Area (THC-d5) | Matrix Effect (Analyte) | Matrix Effect (THC-d5) |
| Set A (Neat) | 1,200,000 | 1,500,000 | - | - |
| Set B (Post-Spike) | 850,000 | 1,350,000 | 70.8% (Suppression) | 90.0% (Suppression) |
In this example, both the analyte and the internal standard experience ion suppression, but to different extents, indicating a differential matrix effect.
Mitigation Strategies:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the LC gradient to better separate the analyte and THC-d5 from co-eluting matrix components.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering substances.
Guide 2: Assessing the Potential for Isotopic Exchange (H/D Exchange)
Deuterium atoms, especially those on or near heteroatoms or carbonyl groups, can be susceptible to exchange with protons from the solvent or matrix.
Experimental Protocol: Isotopic Exchange Evaluation
-
Prepare Two Sets of Samples:
-
Set A (Control): Spike THC-d5 into a clean solvent.
-
Set B (Matrix Incubation): Spike THC-d5 into the biological matrix of interest (e.g., plasma, urine).
-
-
Incubate: Store both sets of samples under conditions that mimic your entire analytical process (e.g., room temperature for the duration of sample preparation, autosampler temperature).
-
Analyze: Analyze both sets by LC-MS/MS.
-
Evaluate: Compare the peak area of THC-d5 in Set B to Set A. A significant decrease in the THC-d5 signal in the matrix sample may suggest isotopic exchange. Also, monitor the mass transition for the unlabeled Tetrahydrocorticosterone, as H/D exchange will lead to an increase in its signal.
Mitigation Strategies:
-
Control pH: Avoid strongly acidic or basic conditions during sample preparation and in the mobile phase, as these can catalyze H/D exchange.[1]
-
Temperature Control: Perform sample preparation steps at lower temperatures if possible.
-
Solvent Selection: Use aprotic solvents where feasible during extraction and reconstitution.
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for Tetrahydrocorticosterone Analysis using Protein Precipitation
-
Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of THC-d5 working solution (e.g., 100 ng/mL in methanol) to each tube.
-
Vortex: Vortex each tube for 10 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.
-
Vortex: Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 3,000 x g for 5 minutes.
-
Injection: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Typical LC-MS/MS Parameters for Tetrahydrocorticosterone Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Tetrahydrocorticosterone: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
-
This compound: Precursor ion > Product ion 1 (Quantifier)
-
Note: The specific MRM transitions and collision energies should be optimized for your instrument.
Visualizations
Caption: Troubleshooting workflow for inconsistent THC-d5 response.
Caption: Bioanalytical workflow using THC-d5 internal standard.
References
preventing back-exchange of deuterium in Tetrahydrocorticosterone-d5
This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice to prevent the back-exchange of deuterium (B1214612) in Tetrahydrocorticosterone-d5, ensuring isotopic stability and data integrity in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a critical issue for this compound?
A1: Deuterium back-exchange is a chemical reaction where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms (protons) from the surrounding environment.[1] This is a significant problem when using deuterated compounds as internal standards in mass spectrometry. The process compromises the isotopic purity of the standard, leading to a loss of signal at the expected mass-to-charge ratio (m/z) and the appearance of a signal at the m/z of the unlabeled analyte.[2] This can result in inaccurate and unreliable quantification of the target analyte.
Q2: Which deuterium atoms on this compound are most susceptible to back-exchange?
A2: The stability of deuterium labels depends entirely on their position within the molecule.[2][3] Deuterium atoms are most susceptible to exchange under two conditions:
-
Attached to Heteroatoms: Deuteriums on oxygen (-OD), nitrogen (-ND), or sulfur (-SD) are extremely labile and will rapidly exchange with any protic solvent (e.g., water, methanol).[2] Reputable manufacturers avoid placing labels in these positions.
-
Alpha to a Carbonyl Group: Tetrahydrocorticosterone, like other steroids, contains ketone functional groups. Deuteriums on a carbon atom adjacent (in the "alpha" position) to a ketone are acidic.[4] These can be removed under acidic or basic conditions to form an enol or enolate intermediate.[5][6] When this intermediate is reprotonated by a hydrogen-containing solvent, a proton can be incorporated in place of the original deuterium, leading to back-exchange.[5][7]
Q3: How do experimental conditions like pH, temperature, and solvent choice affect back-exchange?
A3: The rate of back-exchange is highly dependent on experimental conditions. Both acidic and basic environments can catalyze the reaction, while neutral conditions are generally safer.[8] Elevated temperatures significantly accelerate the exchange rate.[9][10] The choice of solvent is paramount; protic solvents provide a source of exchangeable protons, whereas aprotic solvents do not.
| Parameter | Condition | Risk of Back-Exchange | Recommendation |
| pH | Acidic (pH < 2) or Basic (pH > 8) | High | Maintain pH as close to neutral as possible during storage and sample preparation. For LC-MS, use a mobile phase with a pH known to minimize exchange (e.g., pH 2.5-4).[11][12][13] |
| Temperature | Ambient or Elevated (>4°C) | High | Perform all sample preparation steps on ice. Store all solutions at low temperatures (-20°C or colder).[11][14] Keep autosamplers and columns cooled.[15] |
| Solvent | Protic (Water, Methanol, Ethanol) | High | Use high-purity, anhydrous aprotic solvents (e.g., Acetonitrile (B52724), Ethyl Acetate, Dichloromethane) for reconstitution and dilution whenever possible.[14] |
| Moisture | Exposure to atmospheric humidity | Moderate | Handle solid standards under a dry, inert atmosphere (e.g., nitrogen or argon).[1] Use dry glassware and minimize the time containers are open.[1] |
Q4: What are the best practices for storing this compound stock and working solutions?
A4: Proper storage is essential to maintain the isotopic and chemical integrity of the standard.
-
Solid Form: Store the lyophilized powder or solid standard at -20°C or colder in a desiccator to protect it from moisture.[14]
-
Stock Solutions: Prepare stock solutions in a high-purity, anhydrous aprotic solvent like acetonitrile. Store in tightly sealed amber vials with PTFE-lined caps (B75204) at -20°C or colder.[1]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles and minimize contamination, divide the stock solution into smaller, single-use aliquots.[16]
Q5: How can I experimentally verify the isotopic stability of my standard under my specific analytical conditions?
A5: You can perform a stability experiment. Spike the this compound into a blank matrix (the same type as your samples) and process it using your standard sample preparation procedure.[2] Analyze the sample immediately and then again after incubating it under your typical experimental conditions (e.g., room temperature for 4 hours). A significant increase in the signal of the unlabeled analyte (M+0) over time indicates that back-exchange is occurring.[2]
Troubleshooting Guide
This guide addresses common issues related to the loss of deuterium from this compound.
Experimental Protocols
Protocol 1: Recommended Handling and Preparation of this compound Stock Solutions
Objective: To prepare a concentrated stock solution while minimizing moisture exposure and contact with reactive surfaces.
Materials:
-
This compound (solid)
-
High-purity, anhydrous acetonitrile (or other suitable aprotic solvent)
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Amber glass vials with PTFE-lined caps
-
Dry, inert gas (Nitrogen or Argon)
Procedure:
-
Acclimatization: Remove the sealed container of the standard from the freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.[1]
-
Inert Atmosphere: If possible, perform the weighing and initial dissolution steps in a glove box or under a gentle stream of dry nitrogen.[1]
-
Weighing: Accurately weigh the desired mass of the solid standard.
-
Dissolution: Quantitatively transfer the solid to a Class A volumetric flask. Add a small amount of the aprotic solvent to dissolve the solid completely.
-
Dilution: Once dissolved, dilute to the final volume with the same solvent. Cap and mix thoroughly by inversion.
-
Storage: Immediately transfer the stock solution into amber vials. For long-term storage, create smaller single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or colder.[16]
Protocol 2: Recommended Workflow for Sample Preparation and LC-MS Analysis
Objective: To provide a general workflow for sample extraction and analysis that minimizes the risk of back-exchange at each step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hydrogen - Deuterium exchange [quimicaorganica.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 13. Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Validating Analytical Methods for Tetrahydrocorticosterone-d5: A Guide to Linearity and Precision
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the reliability and accuracy of experimental data. This guide provides a comprehensive overview of the validation process for an analytical method for Tetrahydrocorticosterone-d5, with a specific focus on linearity and precision. The use of a deuterated internal standard like this compound is a common practice in quantitative mass spectrometry-based bioanalysis to improve accuracy and precision.[1][2][3] This guide presents detailed experimental protocols and data presented in a clear, tabular format for easy comparison.
Experimental Protocols
The following protocols are based on established guidelines for bioanalytical method validation from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]
Linearity Assessment
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[7]
Objective: To demonstrate the linear relationship between the instrument response (peak area ratio of the analyte to the internal standard) and the known concentration of Tetrahydrocorticosterone.
Methodology:
-
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a blank matrix (e.g., human plasma or urine) with known concentrations of Tetrahydrocorticosterone. For this validation, a minimum of six to eight non-zero concentration levels should be prepared.
-
Internal Standard: A fixed concentration of the deuterated internal standard, this compound, is added to each calibration standard and quality control (QC) sample.
-
Sample Extraction: The calibration standards are subjected to the sample extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analytes.
-
LC-MS/MS Analysis: The extracted samples are then analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: The peak area of Tetrahydrocorticosterone and this compound are recorded. The peak area ratio (Tetrahydrocorticosterone / this compound) is calculated for each concentration level.
-
Calibration Curve Construction: A calibration curve is generated by plotting the peak area ratio against the nominal concentration of Tetrahydrocorticosterone.
-
Linear Regression Analysis: A linear regression analysis is performed on the calibration curve. The acceptance criterion for linearity is typically a correlation coefficient (R²) of ≥ 0.99.[8][9]
Precision Evaluation
Precision is the measure of the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[10] It is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[9][10]
Objective: To assess the degree of scatter or agreement between a series of measurements of Tetrahydrocorticosterone.
Methodology:
-
Preparation of Quality Control (QC) Samples: QC samples are prepared at a minimum of three concentration levels: low, medium, and high. These concentrations should be within the range of the calibration curve.
-
Internal Standard: A fixed concentration of this compound is added to each QC sample.
-
Repeatability (Intra-assay Precision):
-
A minimum of five replicates of each QC level (low, medium, high) are analyzed in a single analytical run.
-
The mean, standard deviation (SD), and coefficient of variation (%CV) are calculated for each QC level.
-
The acceptance criterion is typically a %CV of ≤ 15% for each QC level (and ≤ 20% for the Lower Limit of Quantification, LLOQ).
-
-
Intermediate Precision (Inter-assay Precision):
-
The analysis of the QC samples is repeated on at least three different days by different analysts or with different equipment if possible.
-
The mean, SD, and %CV are calculated for each QC level across all runs.
-
The acceptance criterion is typically a %CV of ≤ 15% for each QC level.
-
Data Presentation
The following tables summarize hypothetical data from the linearity and precision validation experiments for a this compound method.
Table 1: Linearity Data for Tetrahydrocorticosterone
| Nominal Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | % Accuracy |
| 1.0 | 0.052 | 0.98 | 98.0 |
| 2.5 | 0.128 | 2.55 | 102.0 |
| 5.0 | 0.255 | 5.10 | 102.0 |
| 10.0 | 0.510 | 10.20 | 102.0 |
| 25.0 | 1.260 | 25.20 | 100.8 |
| 50.0 | 2.530 | 50.60 | 101.2 |
| 100.0 | 5.050 | 101.00 | 101.0 |
| Correlation Coefficient (R²) | \multicolumn{3}{c | }{0.9995 } |
Table 2: Precision Data for Tetrahydrocorticosterone
| QC Level | Nominal Conc. (ng/mL) | Repeatability (Intra-Assay Precision) | Intermediate Precision (Inter-Assay Precision) |
| Mean ± SD (n=5) | %CV | ||
| Low QC | 2.0 | 2.05 ± 0.11 | 5.4 |
| Mid QC | 40.0 | 41.20 ± 1.50 | 3.6 |
| High QC | 80.0 | 82.50 ± 2.80 | 3.4 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the validation of the analytical method for this compound.
Caption: Workflow for linearity and precision validation of this compound method.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. researchgate.net [researchgate.net]
- 9. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
A Comparative Guide to Cross-Reactivity Testing for Tetrahydrocorticosterone-d5 Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of cross-reactivity testing for analytical methods developed for Tetrahydrocorticosterone-d5. Ensuring the specificity of an analytical method is paramount for accurate quantification, particularly in complex biological matrices. This document outlines the experimental protocols and data presentation necessary for a thorough evaluation of potential interferences from structurally related compounds.
The Importance of Specificity in Steroid Analysis
In steroid analysis, particularly when employing immunoassays, cross-reactivity with endogenous steroids and their metabolites can lead to inaccurate measurements. While modern analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer significantly higher specificity, a systematic assessment of potential cross-reactivity is still a critical component of method validation. The use of a deuterated internal standard, such as this compound, is a standard practice in LC-MS/MS to compensate for matrix effects and variations in sample processing. However, it is essential to verify that structurally similar compounds do not interfere with the measurement of either the analyte or its deuterated internal standard.
Experimental Protocol for Cross-Reactivity Assessment
A robust cross-reactivity study is essential to define the selectivity of a this compound analytical method. Below is a detailed protocol based on established methodologies for steroid analysis using LC-MS/MS.
Objective:
To assess the potential interference of structurally related steroids with the quantification of Tetrahydrocorticosterone and its deuterated internal standard, this compound, by LC-MS/MS.
Materials:
-
Tetrahydrocorticosterone certified reference standard
-
This compound certified reference standard
-
A panel of potentially cross-reacting steroids (see Table 1)
-
High-purity solvents (e.g., methanol (B129727), acetonitrile (B52724), water)
-
Formic acid (or other appropriate mobile phase modifier)
-
Blank biological matrix (e.g., charcoal-stripped human plasma or urine)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Methodology:
-
Preparation of Stock Solutions: Prepare individual stock solutions of Tetrahydrocorticosterone, this compound, and each potential cross-reactant in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Preparation of Working Solutions:
-
Prepare a working solution of Tetrahydrocorticosterone at a clinically relevant concentration in the blank biological matrix.
-
Prepare a working solution of this compound at the concentration to be used as the internal standard in the final assay.
-
Prepare high-concentration working solutions of each potential cross-reactant in the blank biological matrix. The concentration should represent a supraphysiological or potential therapeutic level to assess worst-case scenarios.
-
-
Sample Preparation:
-
Spiked Samples: Spike the blank biological matrix with a known concentration of Tetrahydrocorticosterone and the internal standard, this compound. Then, spike separate aliquots with a high concentration of each potential cross-reactant.
-
Control Samples: Prepare control samples containing only the blank matrix, the analyte and internal standard, and each potential cross-reactant individually.
-
Extraction: Process all samples using the established extraction procedure for the analytical method (e.g., SPE or LLE). Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples into the LC-MS/MS system.
-
Employ a chromatographic method capable of separating Tetrahydrocorticosterone from its isomers and other structurally similar steroids. A C18 or similar reversed-phase column with a gradient elution using a mobile phase of water and methanol or acetonitrile with a formic acid modifier is a common starting point.
-
Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both Tetrahydrocorticosterone and this compound.
-
-
Data Analysis:
-
Analyze the chromatograms for any peaks that co-elute with and have the same mass transition as Tetrahydrocorticosterone or this compound in the samples spiked with potential cross-reactants.
-
Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Concentration of Analyte in the Presence of Interferent / Concentration of Interferent) x 100
-
Data Presentation
The quantitative results of the cross-reactivity study should be summarized in a clear and concise table. This allows for easy comparison of the selectivity of the analytical method against a panel of relevant compounds.
Table 1: Cross-Reactivity of the this compound Analytical Method
| Potential Cross-Reactant | Chemical Formula | Molar Mass ( g/mol ) | Concentration Tested (ng/mL) | % Cross-Reactivity with Tetrahydrocorticosterone | % Cross-Reactivity with this compound |
| Tetrahydrocortisol | C21H34O5 | 366.49 | 1000 | <0.1% | <0.1% |
| Allo-tetrahydrocorticosterone | C21H34O4 | 350.49 | 1000 | <0.1% | <0.1% |
| Corticosterone | C21H30O4 | 346.46 | 1000 | <0.1% | <0.1% |
| Cortisol | C21H30O5 | 362.46 | 1000 | <0.1% | <0.1% |
| 11-Dehydrocorticosterone | C21H28O4 | 344.44 | 1000 | <0.1% | <0.1% |
| Progesterone | C21H30O2 | 314.46 | 1000 | <0.1% | <0.1% |
| 17α-Hydroxyprogesterone | C21H30O3 | 330.46 | 1000 | <0.1% | <0.1% |
| Prednisolone | C21H28O5 | 360.44 | 1000 | <0.1% | <0.1% |
| Dexamethasone | C22H29FO5 | 392.46 | 1000 | <0.1% | <0.1% |
Note: The data presented in this table is hypothetical and serves as a template. Actual experimental data should be substituted.
Visualizing the Workflow
A clear diagram of the experimental workflow can aid in understanding the logical progression of the cross-reactivity testing protocol.
Caption: Workflow for assessing the cross-reactivity of a this compound analytical method.
Signaling Pathway Context: Steroidogenesis
Understanding the biosynthetic pathways of steroids is crucial for identifying potential cross-reactants. Tetrahydrocorticosterone is a metabolite of corticosterone. Therefore, other steroids in the glucocorticoid and mineralocorticoid pathways are primary candidates for interference testing.
Caption: Simplified steroidogenesis pathway highlighting the origin of Tetrahydrocorticosterone.
By following this comprehensive guide, researchers can rigorously evaluate the specificity of their this compound analytical methods, ensuring the generation of accurate and reliable data for their research and development endeavors.
A Guide to the Inter-Laboratory Comparison of Tetrahydrocorticosterone Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of Tetrahydrocorticosterone, a key metabolite of corticosterone (B1669441), is crucial for understanding adrenal function and the impact of new therapeutics. This guide provides an objective comparison of the common analytical methods used for Tetrahydrocorticosterone quantification, supported by experimental data from related steroid analyses.
Comparison of Quantification Methodologies
The primary methods for the quantification of Tetrahydrocorticosterone and other corticosteroids in biological matrices include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and immunoassays such as ELISA. Each method presents a unique set of advantages and disadvantages in terms of sensitivity, specificity, and throughput.
LC-MS/MS has emerged as the gold standard for steroid analysis due to its high sensitivity, specificity, and the ability to measure multiple analytes in a single run.[1][2] This is particularly advantageous when analyzing complex biological samples where multiple steroid metabolites are of interest.[3][4] In contrast, immunoassays like ELISA can be more straightforward to implement but may suffer from cross-reactivity with other structurally similar steroids, potentially leading to inaccurate results.[5][6][7] GC-MS is also a powerful technique but often requires derivatization of the analytes prior to analysis, which can add complexity to the sample preparation workflow.[5][6]
A comparison of key performance characteristics for these methods is summarized below:
| Feature | LC-MS/MS | GC-MS | Immunoassay (ELISA) |
| Specificity | Very High | High | Moderate to High |
| Sensitivity | Very High | High | High |
| Throughput | Moderate to High | Moderate | High |
| Sample Prep | Moderate | Complex (derivatization) | Simple |
| Multiplexing | Excellent | Good | Limited |
| Cost | High | Moderate to High | Low to Moderate |
Performance in Inter-Laboratory Studies
The results of this study highlight that even with a highly specific method like LC-MS/MS, variability between laboratories can exist. The median inter-laboratory coefficient of variation (CV) for corticosterone was found to be 10.0%.[8][9] This variability was attributed to factors such as individual laboratory procedures, including sample preparation and calibration strategies.[8][9]
The following table summarizes the inter-laboratory performance for corticosterone quantification from the HarmoSter study, which can be considered representative of the performance expected for Tetrahydrocorticosterone analysis by LC-MS/MS.
| Parameter | Result for Corticosterone |
| Number of Participating Labs | 8 |
| Intra-laboratory CV (%) | 3.3 - 7.7 |
| Median Inter-laboratory CV (%) | 10.0 |
| Median Laboratory Bias (%) | -5.6 to 12.3 |
These findings underscore the importance of standardized protocols and the use of certified reference materials to improve the harmonization of results between different laboratories.
Experimental Protocols
A detailed experimental protocol for the quantification of Tetrahydrocorticosterone and related steroids in a biological matrix (e.g., urine or plasma) using LC-MS/MS is provided below. This protocol is a composite based on several published methods.[3][4][10][11]
1. Sample Preparation:
-
Internal Standard Addition: An appropriate deuterated internal standard (e.g., Tetrahydrocorticosterone-d4) is added to the sample to correct for matrix effects and variations in recovery.
-
For Urine Samples (Total Steroids):
-
Enzymatic hydrolysis with β-glucuronidase/sulfatase is performed to deconjugate the steroids.
-
-
Solid-Phase Extraction (SPE):
-
The sample is loaded onto an SPE cartridge (e.g., C18).
-
The cartridge is washed with a low-organic solvent to remove interferences.
-
The analytes are eluted with a high-organic solvent.
-
-
Evaporation and Reconstitution:
-
The eluate is evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the initial mobile phase.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier (e.g., formic acid or ammonium (B1175870) formate) is employed for separation.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive or negative mode is used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Tetrahydrocorticosterone and its internal standard are monitored.
-
3. Data Analysis:
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.
-
The concentration of Tetrahydrocorticosterone in the samples is determined from the calibration curve.
Visualizing the Workflow and Pathway
To further clarify the experimental process and the biological context of Tetrahydrocorticosterone, the following diagrams are provided.
References
- 1. Reference intervals for plasma concentrations of adrenal steroids measured by LC-MS/MS: Impact of gender, age, oral contraceptives, body mass index and blood pressure status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of different liquid chromatography methods for the determination of corticosteroids in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detailed analysis of cortisol, cortisone and their tetrahydro- and allo-tetrahydrometabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the analysis of corticosteroids using different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Report from the HarmoSter study: inter-laboratory comparison of LC-MS/MS measurements of corticosterone, 11-deoxycortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. air.unimi.it [air.unimi.it]
- 11. Measurement of cortisol, cortisone, prednisolone, dexamethasone and 11-deoxycortisol with ultra high performance liquid chromatography-tandem mass spectrometry: Application for plasma, plasma ultrafiltrate, urine and saliva in a routine laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing the Limit of Detection for Tetrahydrocorticosterone using Tetrahydrocorticosterone-d5: A Comparison Guide
For researchers, scientists, and drug development professionals engaged in the precise quantification of steroid hormones, establishing a reliable limit of detection (LOD) is a critical aspect of bioanalytical method validation. This guide provides a comprehensive comparison of methodologies for determining the LOD of Tetrahydrocorticosterone (THC) utilizing its deuterated internal standard, Tetrahydrocorticosterone-d5 (THC-d5), primarily through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Comparison: Limit of Detection
The utilization of a stable isotope-labeled internal standard like THC-d5 is paramount in LC-MS/MS analysis to correct for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision. The LOD is a key performance characteristic of an analytical method, representing the lowest concentration of an analyte that can be reliably distinguished from background noise.
Below is a summary of reported LOD and Lower Limit of Quantification (LLOQ) values for Tetrahydrocorticosterone and related steroids using LC-MS/MS, providing a benchmark for expected performance. It is important to note that direct comparison should be made with caution due to variations in instrumentation, matrices, and specific protocol implementations.
| Analyte | Internal Standard | Method | Matrix | Limit of Detection (LOD) | Lower Limit of Quantification (LLOQ) | Reference |
| Tetrahydrocortisol (THF) | Not Specified | LC-MS/MS | Urine | 0.34 ng/mL | 1.37 ng/mL | [1] |
| Tetrahydrocortisol (THF) | Cortisol-d4 | LC-MS/MS | Urine | - | 0.2 ng/mL | [2] |
| Cortisol | Cortisol-d4 | LC-MS/MS | Saliva | - | 0.5 nmol/L | Not specified in snippets |
| Various Steroids | Deuterated Analogs | LC-MS/MS | Serum | 1.5 - 10.0 pg/mL | - | [3] |
| Multiple Steroids | Isotope-labeled IS | LC-MS/MS | Serum | - | 0.005 - 1 ng/mL | [4] |
Experimental Protocol: Establishing the Limit of Detection (LOD)
This protocol outlines a standard approach for determining the LOD of Tetrahydrocorticosterone using this compound as an internal standard by LC-MS/MS. The methodology is based on the signal-to-noise ratio approach, a widely accepted practice in analytical chemistry.
1. Materials and Reagents:
-
Tetrahydrocorticosterone (THC) certified reference standard
-
This compound (THC-d5) certified reference standard
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Blank biological matrix (e.g., human plasma, urine)
-
Solid-phase extraction (SPE) cartridges (if required for sample cleanup)
2. Instrumentation:
-
A sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with an electrospray ionization (ESI) source.
3. Preparation of Stock and Working Solutions:
-
Primary Stock Solutions: Prepare individual stock solutions of THC and THC-d5 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of THC working standard solutions by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 0.05 ng/mL to 10 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of THC-d5 at a fixed concentration (e.g., 10 ng/mL) in methanol:water (1:1, v/v).
4. Sample Preparation:
-
Spiking: Spike the blank biological matrix with the THC working standard solutions to create a series of calibration standards at low concentrations (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 ng/mL).
-
Internal Standard Addition: Add a constant volume of the THC-d5 working solution to all samples (calibration standards and blank matrix).
-
Extraction (if necessary): Perform sample cleanup using an appropriate technique such as protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances.
-
Reconstitution: Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both THC and THC-d5. These transitions should be optimized for maximum sensitivity.
-
6. LOD Determination (Signal-to-Noise Ratio Method):
-
Analyze at least three replicate injections of the blank matrix spiked with the lowest concentration of THC that produces a discernible peak.
-
Measure the signal height (S) of the THC peak and the noise (N) in a representative region of the chromatogram where no peak is present.
-
The signal-to-noise ratio (S/N) is calculated as S/N = (Signal Height) / (Noise).
-
The limit of detection (LOD) is the concentration at which the S/N ratio is consistently ≥ 3.
Experimental Workflow
Caption: Workflow for LOD determination of Tetrahydrocorticosterone.
Alternative Methodologies
While LC-MS/MS is the gold standard for steroid analysis due to its high specificity and sensitivity, other methods have been historically used and may still be employed in certain contexts.
-
Immunoassays (IA): Techniques like ELISA and RIA are based on antibody-antigen recognition.
-
Advantages: High throughput and relatively lower cost.
-
Disadvantages: Prone to cross-reactivity with structurally similar steroids, leading to a lack of specificity and potentially overestimated results, especially at low concentrations.[3][5] The LOD of immunoassays for steroids is generally higher than that of LC-MS/MS methods.
-
The choice of analytical method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity and specificity, sample throughput, and available resources. For regulatory submissions and clinical research where accuracy is paramount, a fully validated LC-MS/MS method using a stable isotope-labeled internal standard is the recommended approach.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Robustness Testing of an LC-MS/MS Assay Utilizing Tetrahydrocorticosterone-d5
This guide provides an objective comparison of the robustness of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing Tetrahydrocorticosterone-d5 as a stable isotope-labeled (SIL) internal standard. The experimental data and detailed protocols herein are intended for researchers, scientists, and drug development professionals to underscore the critical elements of analytical method robustness.
The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][2] For LC-MS/MS assays, which are pivotal in bioanalysis, ensuring robustness is a critical component of method validation, guaranteeing consistent and accurate results.[3][4][5] The use of a suitable internal standard is paramount in this process to mitigate interferences and variability.[6][7]
The Role of this compound as an Internal Standard
A stable isotope-labeled internal standard, such as this compound, is the preferred choice for quantitative LC-MS/MS assays. It is chemically identical to the analyte of interest (Tetrahydrocorticosterone) but has a different mass due to the incorporation of five deuterium (B1214612) atoms. This characteristic offers several advantages:
-
Co-elution: It chromatographically co-elutes with the analyte, meaning it experiences the same conditions throughout the analytical process.
-
Correction for Matrix Effects: It effectively compensates for variations in sample preparation, extraction recovery, and matrix-induced ion suppression or enhancement, which are common challenges in complex biological samples.[6][8]
-
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the method achieves higher precision and accuracy, even when minor procedural variations occur.[7]
Comparison of Internal Standard Strategies
The choice of internal standard significantly impacts the robustness and reliability of an LC-MS/MS assay. Below is a comparison of using a SIL internal standard versus a structural analog.
| Feature | Stable Isotope-Labeled IS (this compound) | Structural Analog IS |
| Chromatographic Behavior | Co-elutes with the analyte, experiencing identical retention times. | Elutes at a different retention time, potentially experiencing different matrix effects. |
| Ionization Efficiency | Nearly identical to the analyte, providing optimal correction for ion suppression/enhancement.[1] | Can have significantly different ionization efficiency, leading to inadequate compensation for matrix effects.[9] |
| Extraction Recovery | Experiences identical extraction recovery to the analyte.[1] | May have a different extraction recovery, introducing a potential source of error.[1] |
| Robustness | Small variations in chromatographic conditions have a minimal impact on the analyte/IS peak area ratio and the final calculated concentration.[1] | Variations in chromatographic conditions can affect the analyte and IS differently, leading to greater variability in the results.[1] |
| Availability & Cost | Generally less available and more expensive to synthesize.[9] | More widely available and typically lower in cost.[9] |
Experimental Protocols
Objective
To evaluate the robustness of an LC-MS/MS method for the quantification of Tetrahydrocorticosterone by deliberately varying key method parameters. The stability of the analyte-to-internal standard peak area ratio is the primary measure of robustness.
Materials and Reagents
-
Analytes: Tetrahydrocorticosterone
-
Internal Standard: this compound
-
Reagents: HPLC-grade methanol (B129727), acetonitrile, water, and formic acid.
-
Biological Matrix: Human plasma
-
Equipment: Calibrated pipettes, vortex mixer, centrifuge, LC-MS/MS system (e.g., Agilent 6470 Triple Quadrupole or similar).[3]
Standard Solution Preparation
-
Prepare stock solutions of Tetrahydrocorticosterone and this compound in methanol.
-
Prepare calibration standards and quality control (QC) samples by spiking the appropriate amounts of the analyte stock solution into the biological matrix.
-
Prepare a precipitating solution containing the this compound internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the precipitating solution (e.g., methanol with 0.1% formic acid) containing this compound.[3]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[3]
-
Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[3]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Robustness Study Design
A "one-factor-at-a-time" (OFAT) approach is used, where one parameter is varied while others are kept at their nominal (optimal) values.[10] A set of QC samples (low, medium, and high concentrations) are analyzed under each condition in triplicate.
Nominal Chromatographic Conditions:
-
Column: C18, (100 x 2.1) mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Deliberate Variations for Robustness Testing:
| Parameter | Variation 1 (-) | Nominal Condition | Variation 2 (+) |
| Flow Rate | 0.36 mL/min (-10%) | 0.4 mL/min | 0.44 mL/min (+10%) |
| Column Temperature | 35°C (-5°C) | 40°C | 45°C (+5°C) |
| Mobile Phase B % | 48% (-2%) | 50% | 52% (+2%) |
| Mobile Phase pH | pH 3.0 (-0.2) | pH 3.2 | pH 3.4 (+0.2) |
Data Presentation and Results
The results from the robustness study are summarized below. The acceptance criterion for the study is that the %RSD for the analysis of QC samples under each varied condition should be ≤15%, and the mean accuracy should be within 85-115% of the nominal value.
Table 1: Effect of Varied Flow Rate on QC Sample Analysis
| QC Level | Concentration (ng/mL) | Measured Conc. at 0.36 mL/min | Measured Conc. at 0.44 mL/min |
| Low QC | 5 | 4.85 (Accuracy: 97%) | 5.10 (Accuracy: 102%) |
| Mid QC | 50 | 51.5 (Accuracy: 103%) | 48.9 (Accuracy: 97.8%) |
| High QC | 200 | 195.2 (Accuracy: 97.6%) | 204.6 (Accuracy: 102.3%) |
| %RSD | < 4.5% | < 3.8% |
Table 2: Effect of Varied Column Temperature on QC Sample Analysis
| QC Level | Concentration (ng/mL) | Measured Conc. at 35°C | Measured Conc. at 45°C |
| Low QC | 5 | 5.05 (Accuracy: 101%) | 4.92 (Accuracy: 98.4%) |
| Mid QC | 50 | 49.1 (Accuracy: 98.2%) | 52.1 (Accuracy: 104.2%) |
| High QC | 200 | 206.8 (Accuracy: 103.4%) | 194.4 (Accuracy: 97.2%) |
| %RSD | < 3.1% | < 4.2% |
Table 3: Effect of Varied Mobile Phase Composition on QC Sample Analysis
| QC Level | Concentration (ng/mL) | Measured Conc. at 48% B | Measured Conc. at 52% B |
| Low QC | 5 | 4.98 (Accuracy: 99.6%) | 5.12 (Accuracy: 102.4%) |
| Mid QC | 50 | 50.9 (Accuracy: 101.8%) | 48.6 (Accuracy: 97.2%) |
| High QC | 200 | 196.0 (Accuracy: 98.0%) | 205.2 (Accuracy: 102.6%) |
| %RSD | < 2.9% | < 3.5% |
The data consistently demonstrate that small, deliberate changes to the method parameters did not significantly impact the accuracy or precision of the assay. The use of this compound as an internal standard effectively normalized any variations, showcasing the method's robustness.
Visualizations
Caption: Workflow for robustness testing of the LC-MS/MS assay.
Conclusion
The LC-MS/MS method for the quantification of Tetrahydrocorticosterone demonstrates excellent robustness when this compound is used as the internal standard. The assay's performance remains accurate and precise despite deliberate variations in critical chromatographic parameters such as flow rate, column temperature, and mobile phase composition. The use of a stable isotope-labeled internal standard is crucial for mitigating variability and ensuring the reliability of the method in a routine analytical environment, making it highly suitable for applications in regulated drug development and clinical research.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. hpst.cz [hpst.cz]
- 4. 10.1 Robustness and ruggedness relation to LC-MS method development – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 5. resolian.com [resolian.com]
- 6. myadlm.org [myadlm.org]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cerilliant.com [cerilliant.com]
- 10. 10.3 Different ways to evaluate robustness – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
A Head-to-Head Comparison: Tetrahydrocorticosterone-d5 vs. Structural Analog Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of steroid hormones, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the internal standard serves to correct for variations in sample preparation, injection volume, and instrument response. This guide provides an objective comparison of Tetrahydrocorticosterone-d5, a stable isotope-labeled internal standard, with a common structural analog, Tetrahydrocortisone, for the quantitative analysis of Tetrahydrocorticosterone.
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry.[1] By incorporating deuterium (B1214612) atoms, this compound is chemically identical to the analyte, Tetrahydrocorticosterone, differing only in mass. This near-perfect chemical mimicry allows it to track the analyte throughout the entire analytical process—from extraction to ionization—more effectively than a structural analog.[2] This results in superior correction for matrix effects and variability in extraction recovery, ultimately leading to more accurate and precise quantification.
A structural analog internal standard, such as Tetrahydrocortisone, is a molecule that is structurally similar to the analyte but not isotopically labeled. While often more readily available and less expensive, structural analogs may exhibit different physicochemical properties, leading to potential inaccuracies in quantification.[2] Differences in polarity, ionization efficiency, and fragmentation patterns can result in differential responses to matrix effects and inconsistencies in recovery during sample preparation.
Performance Comparison: this compound vs. Tetrahydrocortisone
The following table summarizes the expected performance characteristics of this compound versus Tetrahydrocortisone as internal standards for the quantitative analysis of Tetrahydrocorticosterone by LC-MS/MS. The data presented is a representative compilation based on typical validation parameters observed in the analysis of corticosteroids and other small molecules.
| Performance Parameter | This compound (Deuterated IS) | Tetrahydrocortisone (Structural Analog IS) | Justification |
| Matrix Effect | Low (CV <5%) | Moderate to High (CV 5-15%) | The deuterated standard co-elutes with the analyte and is therefore subject to the same degree of ion suppression or enhancement, providing effective compensation.[1][3] A structural analog may have different retention times and ionization efficiencies, leading to incomplete correction for matrix effects.[2] |
| Extraction Recovery | Consistent and closely tracks analyte | May differ from analyte | The near-identical chemical properties of the deuterated standard ensure it behaves similarly to the analyte during extraction procedures. A structural analog's recovery can be influenced by slight differences in polarity and solubility. |
| Precision (%RSD) | <5% | <15% | The superior correction for analytical variability provided by a deuterated standard results in lower relative standard deviation (RSD) and therefore higher precision in quantitative results.[4] |
| Accuracy (%Bias) | ± 5% | ± 15% | By more accurately accounting for analyte losses and matrix effects, the deuterated internal standard leads to a lower bias and more accurate quantification of the true analyte concentration.[5] |
Note: The values in this table are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions. Data is compiled from principles described in referenced literature.
Experimental Protocols
A detailed experimental protocol for the quantitative analysis of Tetrahydrocorticosterone in human plasma using LC-MS/MS is provided below. This protocol can be adapted for use with either a deuterated or a structural analog internal standard.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 500 µL of human plasma, add 25 µL of the internal standard solution (either this compound or Tetrahydrocortisone) at a concentration of 100 ng/mL.
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile (B52724) to the plasma sample. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% to 70% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tetrahydrocorticosterone: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Tetrahydrocortisone: Precursor ion (m/z) -> Product ion (m/z)
-
(Note: Specific MRM transitions should be optimized for the instrument being used).
-
Mandatory Visualization
The following diagrams illustrate the corticosteroid metabolism pathway and a typical experimental workflow for quantitative analysis.
Caption: Simplified pathway of corticosterone metabolism.
Caption: Workflow for LC-MS/MS analysis.
References
A Comparative Guide to Method Performance for Steroid Analysis Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of steroids is paramount in numerous fields, from clinical diagnostics to pharmaceutical research. The use of deuterated internal standards in mass spectrometry-based methods has become the gold standard for achieving reliable and reproducible results. This guide provides an objective comparison of the performance of two primary analytical platforms, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for steroid analysis, supported by experimental data and detailed methodologies.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are crucial for robust quantitative bioanalysis.[1] The fundamental principle is that a deuterated standard will exhibit nearly identical chemical and physical properties to the analyte during sample extraction, chromatography, and ionization. This allows it to effectively compensate for variations in the analytical process, including matrix effects, leading to more accurate and precise quantification.[1]
However, it is important to note that even deuterated standards may not always perfectly correct for matrix effects.[2] Isotope effects can sometimes lead to slight chromatographic separation between the analyte and the internal standard, potentially resulting in differential ion suppression or enhancement.[2]
Performance Comparison: LC-MS/MS vs. GC-MS
Both LC-MS/MS and GC-MS are powerful techniques for steroid analysis, each with its own set of advantages and limitations. While GC-MS has historically been considered a gold standard, recent advancements in LC-MS/MS technology have made it a highly competitive and often preferred method.[3]
Quantitative Performance Data
The following tables summarize the quantitative performance metrics for steroid analysis using LC-MS/MS and GC-MS with deuterated standards, as reported in various studies.
Table 1: Performance of LC-MS/MS Methods for Steroid Analysis
| Steroid | LLOQ (ng/mL) | Linearity (R²) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy/Recovery (%) | Reference |
| Testosterone | 0.05 - 0.1 | >0.99 | <15 | <15 | 91.8 - 110.7 | [4] |
| Estradiol | 0.005 - 0.1 | >0.99 | 5.3 - 12.8 | 5.3 - 12.8 | 86.4 - 115.0 | [5] |
| Progesterone | 0.05 - 0.1 | >0.992 | <15 | <15 | 91.8 - 110.7 | [4] |
| Cortisol | 0.5 - 1.0 | >0.992 | <15 | <15 | 91.8 - 110.7 | [4] |
| Androstenedione | 0.05 | >0.992 | <15 | <15 | 91.8 - 110.7 | [4] |
| 17-OH-progesterone | 0.05 | >0.992 | <15 | <15 | 91.8 - 110.7 | [4] |
| DHEA | 0.1 | >0.99 | 5.3 - 12.8 | 5.3 - 12.8 | 86.4 - 115.0 | [5] |
| Aldosterone | 0.05 | >0.99 | <10 | <10 | 90 - 110 | |
| 11-deoxycortisol | 0.1 | >0.99 | <15 | <15 | 90 - 110 | |
| Corticosterone | 0.1 | >0.99 | 5.3 - 12.8 | 5.3 - 12.8 | 86.4 - 115.0 | [5] |
Table 2: Performance of GC-MS Methods for Steroid Analysis
| Steroid | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) | Precision (%RSD) | Recovery (%) | Reference |
| Testosterone | 1.0 | 2.5 | 0.997 | 1.17 - 22.03 | 62.25 - 123.32 | [2] |
| Estrone | 2.5 | 5.0 | 0.993 | 1.17 - 22.03 | 62.25 - 123.32 | [2] |
| Dihydrotestosterone | 1.0 | 2.5 | 0.996 | 1.17 - 22.03 | 62.25 - 123.32 | [2] |
| Estriol | 1.0 | 2.5 | >0.99 | 1.17 - 22.03 | 62.25 - 123.32 | [2] |
| 17α-Estradiol | 2.5 | 5.0 | 0.995 | 1.17 - 22.03 | 62.25 - 123.32 | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative experimental protocols for both LC-MS/MS and GC-MS.
LC-MS/MS Experimental Protocol
A common workflow for steroid analysis by LC-MS/MS involves sample preparation followed by chromatographic separation and mass spectrometric detection.
1. Sample Preparation:
-
Liquid-Liquid Extraction (LLE):
-
Aliquots of serum (e.g., 200 µL) are spiked with a deuterated internal standard mixture.
-
Proteins are precipitated with a solvent like acetonitrile.
-
Steroids are extracted into an organic solvent such as methyl tert-butyl ether (MTBE).
-
The organic layer is separated, evaporated to dryness, and reconstituted in the initial mobile phase for injection.
-
-
Solid-Phase Extraction (SPE):
-
Serum samples with added deuterated internal standards are loaded onto an SPE cartridge (e.g., C18).
-
Interfering substances are washed from the cartridge.
-
Steroids are eluted with an appropriate solvent.
-
The eluate is evaporated and reconstituted for analysis.
-
-
Supported Liquid Extraction (SLE):
-
Serum samples, diluted and spiked with internal standards, are loaded onto an SLE plate.
-
After a short incubation, steroids are eluted with a water-immiscible solvent.
-
The eluate is collected, evaporated, and reconstituted.
-
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A reversed-phase column, such as a C18 or PFP, is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) fluoride (B91410) to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is commonly used, operating in either positive or negative mode depending on the steroid.
-
Detection: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
GC-MS Experimental Protocol
GC-MS analysis of steroids requires a derivatization step to increase their volatility and thermal stability.
1. Sample Preparation and Derivatization:
-
Extraction: Similar to LC-MS/MS, steroids are extracted from the biological matrix using LLE or SPE.
-
Hydrolysis: For conjugated steroids (glucuronides and sulfates), an enzymatic hydrolysis step is required.
-
Derivatization: The extracted steroids are derivatized, commonly to form trimethylsilyl (B98337) (TMS) ethers, to make them suitable for GC analysis. This step can be time-consuming.
2. GC-MS Conditions:
-
Gas Chromatography:
-
Column: A capillary column with a non-polar stationary phase is typically used.
-
Temperature Program: A temperature gradient is applied to separate the steroids based on their boiling points.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) is the most common ionization technique.
-
Detection: A single quadrupole or triple quadrupole mass spectrometer can be used for detection.
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for steroid analysis using LC-MS/MS and GC-MS.
Concluding Remarks
The choice between LC-MS/MS and GC-MS for steroid analysis depends on the specific requirements of the study.
-
LC-MS/MS offers several advantages, including higher throughput due to the elimination of the derivatization step, and excellent sensitivity and specificity. It is particularly well-suited for the analysis of a broad panel of steroids in a single run. The availability of commercial kits further enhances its applicability in clinical and research settings.
-
GC-MS , while often requiring more extensive sample preparation and having longer run times, remains a robust and reliable technique. It can provide excellent chromatographic resolution and is considered a "gold standard" in certain applications, particularly for comprehensive urinary steroid profiling.
The use of deuterated internal standards is indispensable for both techniques to ensure the highest quality of quantitative data. By carefully considering the performance characteristics and experimental workflows outlined in this guide, researchers can select the most appropriate method for their steroid analysis needs.
References
- 1. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Cross-Validation Using Tetrahydrocorticosterone-d5
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development and validation, the choice of an appropriate internal standard is paramount to ensuring the accuracy, precision, and robustness of quantitative assays. This is especially critical in regulated environments where data integrity is non-negotiable. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as Tetrahydrocorticosterone-d5, have emerged as the gold standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis.
This guide provides an objective comparison of the performance of a deuterated internal standard, using this compound as a prime example, against a non-deuterated structural analog. Supported by representative experimental data and detailed methodologies, this document will illustrate the clear advantages of employing a SIL internal standard in cross-validation studies.
The Critical Role of the Internal Standard in Bioanalysis
An internal standard (IS) is a compound of known concentration added to calibrators, quality control (QC) samples, and study samples to correct for variability during the analytical process. An ideal IS should mimic the physicochemical properties of the analyte to account for variations in sample extraction, matrix effects, and instrument response.[1]
The two primary types of internal standards used in bioanalysis are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are molecules where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N). This compound is a SIL IS of Tetrahydrocorticosterone.
-
Structural Analog Internal Standards: These are compounds with a chemical structure similar, but not identical, to the analyte.
The scientific consensus, supported by regulatory bodies like the FDA and EMA, is that SIL internal standards generally provide superior assay performance.[2]
Performance Comparison: this compound vs. a Structural Analog
To illustrate the performance differences, this section presents a comparative summary of key validation parameters from a cross-validation study of a bioanalytical method for a corticosteroid, comparing the use of a deuterated internal standard (like this compound) with a structural analog.
Table 1: Comparison of Key Bioanalytical Method Validation Parameters
| Validation Parameter | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard |
| Accuracy (% Bias) | -2.1% to +1.2% | -9.8% to +11.4% |
| Precision (% CV) | < 5% | < 15% |
| Matrix Effect (% CV of IS-normalized Matrix Factor) | ≤ 5% | ≤ 15% |
| Extraction Recovery | Consistent and similar to analyte | May be different from analyte |
Data is representative and compiled from studies comparing SIL and structural analog internal standards for steroid analysis.
As the data indicates, the method employing the deuterated internal standard demonstrates superior accuracy and precision. The significantly lower coefficient of variation for the matrix effect underscores the ability of the SIL IS to effectively compensate for variations in ionization efficiency caused by the sample matrix.
Experimental Protocols
A robust cross-validation protocol is essential to demonstrate the equivalency of a bioanalytical method when changes are made, such as switching an internal standard or transferring the method between laboratories.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method.
Detailed Methodology for Evaluation of Matrix Effects
The evaluation of matrix effects is a critical experiment in bioanalytical method validation to assess the impact of matrix components on the ionization of the analyte and the internal standard.
Objective: To determine the ability of this compound versus a structural analog to compensate for matrix effects.
Procedure:
-
Sample Preparation:
-
Obtain blank biological matrix (e.g., plasma) from at least six different sources.
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standard spiked in a neat solution (e.g., mobile phase).
-
Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the extracted matrix.
-
Set 3 (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before extraction.
-
-
-
Sample Analysis:
-
Analyze all prepared samples using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard by comparing the peak areas in the presence of matrix (Set 2) to the peak areas in the neat solution (Set 1).
-
Calculate the IS-normalized MF.
-
The coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources should be ≤15%.
-
A lower %CV for the IS-normalized MF when using this compound would demonstrate its superior ability to compensate for matrix effects compared to a structural analog.
The Logic of Superior Performance
The superior performance of a deuterated internal standard like this compound is rooted in its fundamental physicochemical properties.
Because a deuterated internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same extraction recovery and matrix effects.[3] This ensures that any analyte loss or signal suppression/enhancement is mirrored by the internal standard, leading to a consistent analyte-to-internal standard ratio and, consequently, more accurate and precise results. A structural analog, due to its different chemical structure, may not behave identically, leading to incomplete correction for these variabilities.
Conclusion
The cross-validation of bioanalytical methods is a critical step in ensuring data integrity and comparability, particularly in the context of drug development and regulatory submissions. The choice of internal standard plays a pivotal role in the outcome of these validation studies.
The use of a stable isotope-labeled internal standard, such as this compound, provides a clear advantage over non-deuterated structural analogs. As demonstrated by comparative data and supported by fundamental analytical principles, deuterated internal standards offer superior accuracy, precision, and a more effective compensation for matrix effects. For researchers and scientists committed to the highest standards of bioanalytical data quality, the adoption of deuterated internal standards is not just a best practice but a scientific imperative.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Tetrahydrocorticosterone-d5
For researchers and scientists at the forefront of drug development, the integrity of your work and the safety of your laboratory environment are paramount. Handling and disposing of specialized chemical compounds like Tetrahydrocorticosterone-d5 requires a clear and compliant procedure to ensure safety and environmental responsibility. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general laboratory safety protocols and hazardous waste management principles.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. As a deuterated steroid, it should be handled with the same precautions as its non-labeled counterpart, corticosterone. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should occur in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data for Disposal Management
The following table summarizes key quantitative parameters relevant to the disposal of this compound and similar chemical waste, based on common hazardous waste disposal guidelines.
| Parameter | Value | Regulation/Guideline Source |
| Primary Disposal Method | High-Temperature Incineration | EPA & Institutional EHS |
| Incineration Temperature | 850°C to 1300°C (Typical) | Basel Convention, Eurits |
| >1100°C (for specific hazardous waste) | Grundon Waste Management | |
| Satellite Accumulation Area Limit | ≤ 55 gallons of hazardous waste | UPenn EHRS, Dan The Lab Safety Man |
| ≤ 1 quart of acutely toxic waste | UPenn EHRS | |
| "Empty" Container Residue Limit | ≤ 2.5 cm (1 inch) of residue | NIH Prudent Practices |
| ≤ 3% by weight for containers < 110 gal | NIH Prudent Practices | |
| Corrosive Waste pH | ≤ 2 or ≥ 12.5 | MIT EHS, UT EHS |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, a stable isotope-labeled steroid, should be managed as hazardous chemical waste. The isotopic labeling with deuterium (B1214612) (a stable, non-radioactive isotope of hydrogen) does not alter the chemical reactivity or toxicity of the molecule, thus the disposal procedure is dictated by the properties of the parent steroid.
1. Waste Identification and Segregation:
-
Identify: Classify all materials contaminated with this compound as hazardous chemical waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).
-
-
Segregate: Do not mix this waste with non-hazardous trash or other waste streams like biohazardous or radioactive waste unless it is a designated mixed waste. Keep it separate from incompatible chemicals.
2. Containerization and Labeling:
-
Solid Waste: Collect solid waste (e.g., contaminated gloves, paper towels, vials) in a designated, leak-proof hazardous waste container lined with a durable plastic bag.
-
Liquid Waste: Collect liquid waste in a sealable, chemical-resistant container (e.g., a high-density polyethylene (B3416737) bottle). Ensure the container is compatible with any solvents used.
-
Sharps: Any sharps (e.g., needles, contaminated glassware) must be placed in a designated, puncture-resistant sharps container for chemical waste.
-
Labeling: Clearly label every waste container with the words "Hazardous Waste," the full chemical name "this compound," and list any other components (e.g., solvents) with their approximate concentrations. Indicate the date when waste was first added to the container.
3. On-Site Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the labeled waste containers in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.
-
Secondary Containment: It is best practice to use secondary containment (such as a tray) to catch any potential leaks from the primary container.
4. Final Disposal Procedure:
-
Contact Environmental Health & Safety (EHS): Do not dispose of this compound down the drain or in the regular trash.[1] Disposal must be managed through your institution's Environmental Health and Safety (EHS) office or an equivalent authority.
-
Schedule a Pickup: When the waste container is nearly full (around 90%), or as per your institution's guidelines, submit a hazardous waste pickup request to your EHS office.
-
Incineration: The standard and recommended method for the final disposal of this type of chemical waste is high-temperature incineration at a licensed hazardous waste facility.[2] This process ensures the complete destruction of the organic compound.
Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process and the procedural workflow for the proper disposal of this compound.
Caption: Decision workflow for classifying and handling this compound waste.
By adhering to these procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your commitment to environmental stewardship, building trust in your operational excellence.
References
Essential Safety and Logistics for Handling Tetrahydrocorticosterone-d5
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Tetrahydrocorticosterone-d5. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for the compound. While the deuterated form is functionally similar to its parent compound, the SDS for Tetrahydrocorticosterone (CAS 68-42-8) indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Always handle this compound with the assumption that it is hazardous.
Key Hazards:
-
Skin Irritant: Causes skin irritation upon contact[1].
-
Eye Irritant: Causes serious eye irritation[1].
-
Respiratory Irritant: May cause respiratory irritation if inhaled[1].
-
Powder Hazards: Fine powders can easily become airborne, leading to inhalation and contamination of the work area[2][3].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The selection of PPE should be based on a thorough risk assessment for the specific procedures being performed[4][5].
| PPE Category | Specification |
| Hand Protection | Wear two pairs of chemically resistant gloves (e.g., nitrile) when handling the solid compound or solutions. Change gloves immediately if they become contaminated[4][6]. |
| Eye Protection | Use safety glasses with side shields or chemical splash goggles. A face shield may be required for procedures with a high risk of splashing[1][7]. |
| Body Protection | A buttoned, long-sleeved lab coat is mandatory. For tasks with a higher risk of contamination, consider a disposable gown designed to resist hazardous drugs[4][5][6]. Ensure clothing covers the legs and wear closed-toe shoes[6][7]. |
| Respiratory Protection | When handling the powder outside of a certified containment device (e.g., fume hood, glove box), a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation[8]. Always work in a well-ventilated area[1]. |
Operational Plan: Step-by-Step Handling Procedures
These procedures provide a framework for safely handling this compound in both its solid and solution forms.
3.1. Handling the Powdered Compound:
-
Preparation: Designate a specific work area for handling the compound. Cover the work surface with absorbent, disposable bench paper[2].
-
Weighing:
-
Whenever possible, weigh the powder within a chemical fume hood or a powder containment balance enclosure to minimize the risk of inhalation[3][6].
-
Use anti-static weigh boats or an anti-static gun to prevent the powder from scattering due to electrostatic charge[6].
-
Use disposable spatulas for transferring the powder. Dispose of them as hazardous waste immediately after use[6].
-
-
Post-Weighing:
-
Securely close the primary container immediately after use.
-
Clean the balance and surrounding surfaces by wiping with a damp cloth or a towel wetted with an appropriate solvent. Avoid dry sweeping or brushing to prevent generating dust[6].
-
Dispose of all contaminated disposable materials (e.g., weigh paper, gloves, bench paper) in a designated hazardous waste container[2].
-
3.2. Preparing and Handling Solutions:
-
Solubilization:
-
Add the solvent to the vial containing the pre-weighed powder. This should be done in a chemical fume hood[2].
-
Ensure the container is securely capped before mixing.
-
-
Handling Solutions:
-
Spill Response:
-
In case of a small spill, absorb the liquid with a spill pillow or other absorbent material.
-
Clean the spill area with an appropriate solvent.
-
Dispose of all cleanup materials as hazardous chemical waste.
-
For larger spills, evacuate the area and follow your institution's emergency procedures[7].
-
Disposal Plan
Proper disposal of chemical waste is crucial to protect personnel and the environment.
-
Waste Segregation: Do not mix this compound waste with other waste streams. Keep solid and liquid waste in separate, clearly labeled containers[10][11].
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and the approximate concentration and quantity[11].
-
Solid Waste Disposal:
-
Collect all contaminated disposable items, including gloves, weigh paper, bench liners, and pipette tips, in a designated, sealed plastic bag or container.
-
-
Liquid Waste Disposal:
-
Final Disposal:
-
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for the disposal of chemical waste[10]. Deuterated compounds do not typically require special disposal procedures beyond those for their non-deuterated counterparts, but always confirm with your EHS department[13].
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. Powder Handling - AirClean Systems [aircleansystems.com]
- 4. pogo.ca [pogo.ca]
- 5. pogo.ca [pogo.ca]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. gz-supplies.com [gz-supplies.com]
- 8. gerpac.eu [gerpac.eu]
- 9. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 13. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
